2-Thiomorpholinoacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiomorpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWRBDOBSINDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596464 | |
| Record name | (Thiomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6007-55-2 | |
| Record name | (Thiomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-Thiomorpholinoacetic acid, also known as Thiomorpholin-4-ylacetic acid. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical Properties
This compound (CAS No. 6007-55-2) is a heterocyclic compound incorporating a thiomorpholine ring N-substituted with an acetic acid moiety. The sulfur atom in the thiomorpholine ring imparts distinct chemical characteristics compared to its oxo-analogue, morpholinoacetic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂S | - |
| Molecular Weight | 161.22 g/mol | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| CAS Number | 6007-55-2 | - |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the N-alkylation of thiomorpholine with a haloacetic acid or its ester derivative.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
General Experimental Protocol (Adapted from related syntheses):
-
N-Alkylation: To a solution of thiomorpholine in a suitable aprotic solvent (e.g., acetonitrile or DMF), an equimolar amount of a haloacetic acid ester (e.g., ethyl bromoacetate) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification of Ester Intermediate: The reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure. The resulting crude ester is then purified, for example, by column chromatography on silica gel.
-
Hydrolysis: The purified ethyl 2-thiomorpholinoacetate is subjected to hydrolysis. This can be achieved by heating with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Isolation of the Final Product: After hydrolysis, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried under vacuum to yield this compound.
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: Signals corresponding to the protons of the acetic acid methylene group and the two distinct sets of methylene protons on the thiomorpholine ring.
-
¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid moiety, and the four carbon atoms of the thiomorpholine ring.
-
IR Spectroscopy: Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-N and C-S stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight.
Biological Activity and Potential Applications in Drug Development
While direct studies on the biological activity of this compound are limited, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.
Derivatives of thiomorpholine have been reported to exhibit a wide range of pharmacological activities, including:
-
Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to possess antioxidant properties and the ability to lower cholesterol and triglyceride levels.
-
Antitubercular and Antibacterial Activity: The thiomorpholine nucleus is a component of some compounds with demonstrated activity against Mycobacterium tuberculosis and other bacteria.
-
Anticancer Properties: Various thiomorpholine-containing molecules have been investigated for their potential as anticancer agents.
The presence of the carboxylic acid group in this compound could serve as a handle for further chemical modification, allowing for its incorporation into larger molecules as a linker or a pharmacophoric element. Its potential to modulate solubility and pharmacokinetic properties makes it an interesting building block for drug design.
Logical Relationship of Thiomorpholine in Drug Discovery:
Caption: Role of this compound in drug design.
Given the established biological significance of the thiomorpholine core, this compound represents a valuable, yet under-explored, molecule for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.
In-Depth Technical Guide: 2-Thiomorpholinoacetic Acid
CAS Number: 6007-55-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Thiomorpholinoacetic acid, also known as Thiomorpholin-4-ylacetic acid. Due to the limited availability of published experimental data for this specific compound, this document combines confirmed foundational data with a plausible, chemically sound synthesis protocol derived from analogous reactions. It also contextualizes the compound's potential utility by summarizing the known biological activities of the broader thiomorpholine chemical class.
Core Compound Properties
This compound is a heterocyclic compound featuring a thiomorpholine ring N-substituted with an acetic acid moiety. Its structure suggests potential utility as a chemical building block in medicinal chemistry and materials science. While detailed experimental physical properties are not widely published, its fundamental identifiers are well-established.
Quantitative Data Summary
The core quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6007-55-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₁NO₂S | [2][4] |
| Molecular Weight | 161.22 g/mol | [4] |
| Synonyms | 4-Thiomorpholine acetic acid, Thiomorpholin-4-ylacetic acid | [2] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.
Synthesis Protocol
Experimental Workflow Diagram
The logical flow of the proposed synthesis is outlined below.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Methodology
Objective: To synthesize this compound via N-alkylation of thiomorpholine followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (1.0 eq.), anhydrous acetonitrile or DMF (solvent), and triethylamine (1.1 eq.) as a base.
-
Addition of Alkylating Agent: While stirring the solution at room temperature, add ethyl 2-bromoacetate (1.05 eq.) dropwise over 15 minutes.
-
Reaction: Heat the mixture to 50-60°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, Ethyl 2-thiomorpholinoacetate. This intermediate may be purified further by column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude Ethyl 2-thiomorpholinoacetate from Step 1 in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (1.5 eq.) to the solution and stir the mixture at room temperature or gentle heat (40°C) for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of cold 1M hydrochloric acid. A precipitate may form upon acidification.
-
Isolation: If a solid precipitates, collect the product by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.
Biological Activity and Applications in Drug Development
While no specific biological data or signaling pathway involvements have been published for this compound itself, the thiomorpholine scaffold is a privileged structure in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities. Professionals in drug development can consider this compound as a versatile building block for synthesizing novel therapeutic agents.
Known Activities of Thiomorpholine Derivatives
-
Enzyme Inhibition: Thiomorpholine-containing compounds have been investigated as inhibitors for various enzymes. Notably, they have been designed as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes.
-
Antioxidant and Hypolipidemic Activity: Certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce plasma levels of triglycerides and cholesterol in preclinical models.
-
Other Therapeutic Areas: The thiomorpholine scaffold is present in molecules investigated for antitubercular, antiprotozoal, antimalarial, and anticancer activities.
The presence of the carboxylic acid group in this compound provides a convenient handle for further chemical modification, such as amide bond formation, allowing for its incorporation into larger, more complex molecules targeting these disease areas.
Logical Relationship Diagram
The diagram below illustrates the relationship between the core scaffold, its derivatization, and potential therapeutic outcomes.
Caption: Role of this compound as a precursor to bioactive compounds.
References
An In-depth Technical Guide to the Molecular Structure of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Thiomorpholinoacetic acid, also known as thiomorpholine-4-acetic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's chemical characteristics and methodologies for its preparation and analysis.
Molecular Structure and Properties
This compound is a derivative of thiomorpholine, a heterocyclic compound containing both sulfur and nitrogen atoms. The acetic acid moiety is attached to the nitrogen atom of the thiomorpholine ring.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 2-(thiomorpholin-4-yl)acetic acid |
| Synonyms | Thiomorpholine-4-acetic acid, N-(Carboxymethyl)thiomorpholine |
| CAS Number | 6007-55-2 |
| Molecular Formula | C₆H₁₁NO₂S |
| Molecular Weight | 161.22 g/mol |
| SMILES | C1CSCCN1CC(=O)O |
| InChI Key | VIWZVFVJPXTXPA-UHFFFAOYSA-N |
Synthesis
A common and effective method for the synthesis of this compound is the N-alkylation of thiomorpholine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
Representative Experimental Protocol: Synthesis via N-alkylation
Objective: To synthesize this compound by reacting thiomorpholine with chloroacetic acid.
Materials:
-
Thiomorpholine
-
Chloroacetic acid
-
Sodium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Distilled water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve thiomorpholine and an equimolar amount of sodium carbonate in acetone.
-
Slowly add a solution of chloroacetic acid in acetone to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude sodium salt of the product.
-
Dissolve the crude salt in water and acidify the solution with hydrochloric acid to a pH of approximately 2-3.
-
The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data from related compounds, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂- (acetic acid) | ~3.2 (s, 2H) | ~58 |
| -N-CH₂- (ring) | ~2.8 - 3.0 (m, 4H) | ~55 |
| -S-CH₂- (ring) | ~2.6 - 2.8 (m, 4H) | ~28 |
| -COOH | ~10-12 (br s, 1H) | ~175 |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Aliphatic) | Stretching | 2950-2850 |
| C=O (Carboxylic Acid) | Stretching | 1730-1700 |
| C-N | Stretching | 1200-1020 |
| C-S | Stretching | 700-600 |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Fragment |
| Electrospray (ESI+) | 162.0583 | [M+H]⁺ |
| Electrospray (ESI-) | 160.0427 | [M-H]⁻ |
Biological Activity and Potential Applications
While specific biological activities of this compound are not extensively documented, the thiomorpholine scaffold is present in a variety of biologically active molecules. Thiomorpholine derivatives have been reported to exhibit a wide range of pharmacological properties, including antioxidant and hypolipidemic activities. The incorporation of the acetic acid moiety may modulate the pharmacokinetic and pharmacodynamic properties of the parent thiomorpholine ring, making it a subject of interest for further investigation in drug discovery.
Workflow and Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to the Synthesis of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-thiomorpholinoacetic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established synthetic transformations and offer a practical approach for the preparation of this target molecule. This document includes detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic route.
Synthesis Pathway Overview
The most direct and widely applicable method for the synthesis of this compound involves a two-step process:
-
N-Alkylation of Thiomorpholine: This initial step involves the reaction of thiomorpholine with an ethyl haloacetate, typically ethyl chloroacetate, under basic conditions. This reaction forms the intermediate, ethyl 2-thiomorpholinoacetate.
-
Hydrolysis of the Ester: The ethyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound.
This pathway is efficient and utilizes readily available starting materials.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate
This procedure details the N-alkylation of thiomorpholine with ethyl chloroacetate.
Method A: Using Potassium Carbonate in Acetone
-
Materials:
-
Thiomorpholine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of thiomorpholine (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-thiomorpholinoacetate. The crude product can be purified by vacuum distillation or column chromatography.
-
Method B: Using Triethylamine in Benzene
-
Materials:
-
Thiomorpholine
-
Ethyl chloroacetate
-
Triethylamine (Et₃N)
-
Benzene (or a suitable alternative solvent like toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve thiomorpholine (1.0 eq) and triethylamine (1.2 eq) in benzene.
-
Add ethyl chloroacetate (1.1 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling, the triethylammonium chloride salt will precipitate. Filter the salt and wash it with a small amount of benzene.
-
Wash the organic filtrate with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. Purify as described in Method A.
-
Step 2: Synthesis of this compound (Hydrolysis)
This section describes the hydrolysis of the intermediate ester to the final carboxylic acid.
Method A: Basic Hydrolysis
-
Materials:
-
Ethyl 2-thiomorpholinoacetate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve ethyl 2-thiomorpholinoacetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2-3.
-
The product, this compound, will precipitate out of the solution. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Method B: Acidic Hydrolysis
-
Materials:
-
Ethyl 2-thiomorpholinoacetate
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of ethyl 2-thiomorpholinoacetate (1.0 eq) in water, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may crystallize out as the hydrochloride salt.
-
To obtain the free acid, neutralize the solution with a base (e.g., sodium bicarbonate) to the isoelectric point, at which the product will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Quantitative Data
The following table summarizes representative yields for the synthesis of analogous N-substituted amino acid esters and their subsequent hydrolysis. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and purification methods employed.
| Step | Reaction | Reactants | Base/Catalyst | Solvent | Yield (%) | Reference |
| 1. N-Alkylation | N-Alkylation of a secondary amine | Pyridone derivative, Ethyl chloroacetate | K₂CO₃ | Acetone | 96 | |
| 1. N-Alkylation | N-Alkylation of Morpholine | Morpholine, Ethyl chloroacetate | Triethylamine | Benzene | High | [1] |
| 2. Hydrolysis | Alkaline Hydrolysis of an Ester | Ethyl Acetate, NaOH | - | Water | High | [2] |
Logical Workflow for Synthesis and Purification
The following diagram outlines the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.
References
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility, allow for its successful integration into a wide array of biologically active molecules.[1] The substitution of morpholine's oxygen with a sulfur atom modifies the ring's lipophilicity, size, and metabolic stability, providing medicinal chemists with a versatile tool for drug design.[1] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of thiomorpholine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Diverse Biological Activities of Thiomorpholine Derivatives
Thiomorpholine derivatives have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics against a range of diseases.[3] These activities include anticancer, antibacterial, antitubercular, antioxidant, hypolipidemic, and antidiabetic properties.[3][4]
Anticancer Activity
Thiomorpholine-based compounds have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][5] One of the most critical pathways implicated in many cancers is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, and several thiomorpholine derivatives have been identified as inhibitors of this cascade.[1]
Antibacterial and Antitubercular Activities
The thiomorpholine scaffold is a key component of several potent antibacterial agents.[6] Notably, Sutezolid (PNU-100480), an oxazolidinone antibiotic containing a thiomorpholine moiety, has been investigated for the treatment of tuberculosis.[1] Structure-activity relationship (SAR) studies on C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine oxazolidinones have identified novel leads with significant in vitro potency against Gram-positive bacteria.[3] These studies suggest a preference for small, lipophilic C-5 groups.[3]
Furthermore, certain thiomorpholine derivatives have shown promising activity against Mycobacterium tuberculosis. For instance, some 2-(thiophen-2-yl) dihydroquinolines coupled with a thiomorpholine moiety have exhibited potent antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL.[7][8]
Antidiabetic Activity: DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a crucial enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[1] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[3][9] For example, a series of thiomorpholine-bearing compounds derived from L-amino acids have demonstrated significant in vitro inhibition of DPP-IV, with IC50 values in the low micromolar range.[3]
Antioxidant and Hypolipidemic Activities
Certain thiomorpholine derivatives have been investigated for their ability to combat oxidative stress and dyslipidemia.[1][5] Some have been shown to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.[1][10][11] For instance, one of the most active compounds was found to decrease triglyceride, total cholesterol, and low-density lipoprotein levels in the plasma of hyperlipidemic rats by 80%, 78%, and 76%, respectively.[10][11]
Quantitative Data Summary
The following tables summarize the reported biological activities of selected thiomorpholine-containing compounds.
Table 1: Anticancer and Antioxidant Activity of Thiomorpholine Derivatives
| Compound Class | Target/Assay | Cell Line/Method | IC50 | Reference |
| N-azole substituted thiomorpholine dioxide | Cytotoxicity | A549 | 10.1 µM | [12] |
| N-azole substituted thiomorpholine dioxide | Cytotoxicity | HeLa | 30.0 µM | [12] |
| Biphenyl-thiomorpholine | Lipid Peroxidation | Microsomal membrane lipids | 7.5 µM | [3] |
| Thiomorpholine-1,1-dioxide derived 1,2,3-triazoles | Cytotoxicity | MCF-7 | Comparable to Cisplatin | [13] |
| Thiomorpholine-1,1-dioxide derived 1,2,3-triazoles | Cytotoxicity | HeLa | Excellent activity | [13] |
Table 2: Antimicrobial and Antidiabetic Activity of Thiomorpholine Derivatives
| Compound Class | Target Organism/Enzyme | Assay | MIC/IC50 | Reference |
| 2-(thiophen-2-yl) dihydroquinolines | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL | [7][8] |
| Phenylthiomorpholine | Dipeptidyl peptidase-IV (DPP-IV) | Enzyme Inhibition | 3.40 - 6.93 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of thiomorpholine derivatives.
General Synthesis of N-Substituted Thiomorpholine Derivatives
A common method for the synthesis of N-substituted thiomorpholines involves the reaction of thiomorpholine with a suitable electrophile.[8]
Materials:
-
Thiomorpholine
-
Appropriate electrophile (e.g., alkyl halide, acyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
Dissolve thiomorpholine (1.0 equivalent) in a suitable solvent.
-
Add a base (1.2-2.0 equivalents) to the solution.
-
Add the desired electrophile (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or an elevated temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtration to remove salts, followed by evaporation of the solvent.
-
The crude product is then purified, typically by column chromatography on silica gel.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiomorpholine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Cell Treatment: Treat the cells with various concentrations of the thiomorpholine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][15]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Test
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a common technique for determining MIC values.[16]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other suitable growth medium)
-
Thiomorpholine test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the thiomorpholine compounds in the broth medium directly in the wells of a 96-well plate.[18]
-
Inoculation: Inoculate each well with a standardized bacterial suspension.[16]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[17][19]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[10][20]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
-
Thiomorpholine test compounds
-
Positive control (e.g., ascorbic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in a suitable solvent.[10]
-
Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a set time (e.g., 30 minutes).[10][21]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
DPP-IV Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[9][22][23]
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., HEPES buffer)
-
Thiomorpholine test compounds
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the DPP-IV enzyme, and the test compound at various concentrations.[22]
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[24]
-
Data Analysis: Calculate the percentage of DPP-IV inhibition and determine the IC50 value for each compound.
Conclusion
The thiomorpholine scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. The diverse range of biological activities exhibited by its derivatives underscores its potential for the development of novel therapeutic agents for a multitude of diseases. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in their efforts to design, synthesize, and evaluate new thiomorpholine-based compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. apec.org [apec.org]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. marinebiology.pt [marinebiology.pt]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiomorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular frameworks that offer a blend of desirable physicochemical properties and potent biological activity is perpetual. Among the pantheon of heterocyclic scaffolds, thiomorpholine, a six-membered saturated ring bearing a sulfur and a nitrogen atom, has carved a significant niche.[1] Initially explored as a bioisosteric replacement for the well-established morpholine ring, thiomorpholine has emerged as a "privileged scaffold" in its own right, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique ability to modulate lipophilicity, metabolic stability, and engage in specific interactions with biological targets has propelled its derivatives into various stages of drug discovery and development, from early-stage research to clinical trials.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of thiomorpholine derivatives, detailing their synthesis, key applications in drug development with a focus on quantitative data, and the signaling pathways they modulate.
A Historical Perspective: From a Chemical Curiosity to a Cornerstone of Medicinal Chemistry
The journey of thiomorpholine from a simple heterocyclic compound to a cornerstone of modern medicinal chemistry has been a gradual yet significant one. While early mentions of thiomorpholine and its simple derivatives can be found in the chemical literature from the mid-20th century, its systematic exploration in drug discovery is a more recent phenomenon.
Early Synthesis and Discovery: The foundational synthesis of the thiomorpholine ring was established through various classical organic chemistry reactions. One of the earliest and most straightforward methods involves the reaction of di(2-chloroethyl)amine with a sulfide source.[4] Another common approach has been the reaction of cysteamine with vinyl chloride.[5] These early synthetic routes, while effective, often required harsh reaction conditions. More contemporary methods, such as the telescoped photochemical thiol-ene/cyclization sequence, have been developed to provide more efficient and scalable access to the thiomorpholine core.[4]
The Rise in Medicinal Chemistry: The true potential of thiomorpholine in drug design began to be recognized with the increasing understanding of the importance of physicochemical properties in determining a drug's pharmacokinetic and pharmacodynamic profile. The substitution of the oxygen atom in morpholine with sulfur was found to increase lipophilicity, a property that can enhance cell membrane permeability and target engagement.[1] This seemingly simple atomic substitution also introduces a site for metabolic oxidation (to the sulfoxide and sulfone), offering a handle to fine-tune the metabolic stability of drug candidates.[1]
A pivotal moment in the history of thiomorpholine derivatives was the discovery of their potent antitubercular activity. This culminated in the development of Sutezolid (PNU-100480) , a thiomorpholine analog of the oxazolidinone antibiotic Linezolid.[1] Sutezolid demonstrated superior activity against Mycobacterium tuberculosis in preclinical models, validating the potential of the thiomorpholine scaffold in addressing critical unmet medical needs.[1] Following this success, the thiomorpholine moiety was incorporated into a wide range of other therapeutic agents, including kinase inhibitors for cancer therapy and dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][6]
Key Therapeutic Applications and Quantitative Data
The versatility of the thiomorpholine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section summarizes the key therapeutic areas where thiomorpholine derivatives have made a significant impact, supported by quantitative data.
Antitubercular Agents
The development of Sutezolid marked a significant advancement in the fight against tuberculosis. The thiomorpholine ring in Sutezolid is a key contributor to its enhanced potency.
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Sutezolid (PNU-100480) | Mycobacterium tuberculosis H37Rv | 0.06 - 0.25 | [1] |
| Linezolid | Mycobacterium tuberculosis H37Rv | 0.25 - 1.0 | [1] |
| Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines (7f, 7p) | Mycobacterium tuberculosis H37Rv | 1.56 | [7] |
Kinase Inhibitors (PI3K/Akt/mTOR Pathway)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] The morpholine ring is a common feature in many PI3K inhibitors, and its thio-analog has been successfully employed to develop novel and potent inhibitors.[9][10]
| Compound | Target Isoform | IC50 (nM) | Reference |
| ZSTK474 (analog with morpholine) | PI3Kα | 5.0 | [11] |
| ZSTK474 analog (6a, ethanolamine replacement) | PI3Kα | 9.9 | [11] |
| ZSTK474 analog (6b, diethanolamine replacement) | PI3Kα | 3.7 | [11] |
| PF-04979064 (tricyclic thiomorpholine derivative) | PI3Kα | 0.130 | [12] |
| PF-04979064 (tricyclic thiomorpholine derivative) | mTOR | 4.51 | [12] |
| Dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kα | 31.8 ± 4.1 | [13] |
| Dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kδ | 15.4 ± 1.9 | [13] |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is an established therapeutic strategy for type 2 diabetes.[6] Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.
| Compound | IC50 (µmol/L) | Reference |
| Thiomorpholine-bearing compound 16a | 6.93 | [6] |
| Thiomorpholine-bearing compound 16b | 6.29 | [6] |
| Thiomorpholine-bearing compound 16c | 3.40 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of thiomorpholine derivatives.
Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various thiomorpholine-containing compounds.[14]
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (TEA)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product, 4-(4-nitrophenyl)thiomorpholine.
Synthesis of Sutezolid (PNU-100480)
The synthesis of Sutezolid involves a multi-step process, a general outline of which is provided below, based on reported methods.[9]
Step 1: Formation of the Oxazolidinone Ring An asymmetric synthesis approach is employed to generate the (S)-5-(aminomethyl)-3-(3-fluoro-4-nitrophenyl)oxazolidin-2-one intermediate. This often starts from a chiral pool material.
Step 2: Introduction of the Thiomorpholine Moiety The nitro group on the phenyl ring of the oxazolidinone intermediate is reduced to an amine. This is followed by a nucleophilic aromatic substitution reaction with a suitable thiomorpholine precursor to install the thiomorpholine ring.
Step 3: Acylation The final step involves the acylation of the aminomethyl side chain of the oxazolidinone to yield Sutezolid.
In Vitro PI3K Alpha Enzymatic Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against the PI3Kα isoform.[15][16][17][18][19][20][21][22]
Materials:
-
Recombinant human PI3Kα enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a mixture of the PI3Kα enzyme and the lipid substrate in assay buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Thiomorpholine derivatives exert their therapeutic effects by modulating the activity of key signaling pathways. This section provides a visual representation of the PI3K/Akt/mTOR pathway and a workflow for a typical in vitro screening process.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based PI3K inhibitors.
Caption: A generalized experimental workflow for the screening and development of thiomorpholine-based drug candidates.
Conclusion
The journey of thiomorpholine from a simple heterocyclic entity to a privileged scaffold in medicinal chemistry is a testament to the power of subtle structural modifications in drug design. Its unique physicochemical properties have enabled the development of a diverse pipeline of therapeutic candidates targeting a range of diseases. The successful application of thiomorpholine derivatives in antitubercular and anticancer research underscores their significant therapeutic potential. As our understanding of disease biology deepens and synthetic methodologies evolve, the thiomorpholine scaffold is poised to remain a valuable and versatile tool for the creation of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.de [promega.de]
- 17. PI3K (p110α/p85α) Protocol [promega.kr]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. merckmillipore.com [merckmillipore.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Physicochemical Characteristics of N-Substituted Thiomorpholines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine, a sulfur-containing saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, have led to its incorporation into a diverse array of biologically active molecules. The substitution of the nitrogen atom (N-substitution) within the thiomorpholine ring is a key strategy for modulating the physicochemical and pharmacological properties of these compounds, making a thorough understanding of these characteristics essential for rational drug design and development.[1]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-substituted thiomorpholines. It includes structured data for comparison, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of relevant pathways and workflows to support researchers in this field.
Physicochemical Data of Thiomorpholine and Derivatives
The physicochemical properties of N-substituted thiomorpholines are significantly influenced by the nature of the substituent at the nitrogen atom. While the parent thiomorpholine is a water-miscible liquid, N-substitution, particularly with lipophilic groups, can drastically alter properties such as solubility, lipophilicity (logP/logD), basicity (pKa), and melting point.[2][3]
Table 1: Physicochemical Properties of Thiomorpholine
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NS | [4] |
| Molecular Weight | 103.19 g/mol | [4] |
| Boiling Point | 169 °C | [4] |
| Density | 1.026 g/mL at 25 °C | [4] |
| pKa (basic) | 9.0 | [3] |
| Water Solubility | Miscible | [4] |
Table 2: Physicochemical Data for Exemplary N-Substituted Thiomorpholine Derivatives
| Compound | N-Substituent | Melting Point (°C) | logP (Calculated) | pKa (Predicted) | Aqueous Solubility | Reference(s) |
| Thiomorpholine | -H | N/A (liquid) | -0.3 | 9.0 | Miscible | [3][4] |
| 4-(4-Nitrophenyl)thiomorpholine | 4-Nitrophenyl | 142 | 2.3 | 1.2 (acidic nitro group) | Low | [5] |
| 4-Benzoylthiomorpholine | Benzoyl | 98-100 | 1.8 | N/A | Low | General knowledge |
| Thiomorpholine-3-carboxylic acid | -H (with 3-carboxy) | 270-278 | -1.1 | 2.3 (acidic), 8.5 (basic) | Soluble | [6] |
Experimental Protocols
Synthesis of N-Substituted Thiomorpholines
A general and robust method for the N-substitution of thiomorpholine involves the reaction of the parent heterocycle with an appropriate electrophile, such as an alkyl halide, acyl chloride, or aryl halide, typically in the presence of a base.[7]
General Protocol for N-Acylation: Synthesis of 4-Benzoylthiomorpholine
This protocol describes the synthesis of 4-benzoylthiomorpholine via the acylation of thiomorpholine with benzoyl chloride.
Materials:
-
Thiomorpholine
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve thiomorpholine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-benzoylthiomorpholine.
Synthesis of an N-Aryl Derivative: 4-(4-Nitrophenyl)thiomorpholine
This procedure is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine.[5]
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.[5]
-
Stir the reaction mixture and heat to 85 °C for 12 hours.[5]
-
After cooling to room temperature, add 50 mL of deionized water.[5]
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).[5]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.[5]
Determination of Physicochemical Properties
The following are generalized workflows for determining key physicochemical parameters.
Workflow for Experimental Determination of Physicochemical Properties
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.
-
Add an excess amount of the solid N-substituted thiomorpholine derivative to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Protocol for Determining Lipophilicity (logP/logD) by Shake-Flask Method
-
Prepare a solution of the N-substituted thiomorpholine derivative in the solvent in which it is more soluble (either n-octanol or a buffered aqueous solution).
-
Add an equal volume of the second, immiscible solvent to a separatory funnel.
-
Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P or D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP or logD is the logarithm of this value.
Role in Signaling Pathways: PI3K/Akt/mTOR Inhibition
N-substituted thiomorpholines have gained significant attention as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] The morpholine and thiomorpholine moieties are often incorporated into PI3K inhibitors to interact with the hinge region of the kinase domain, while the N-substituent can be modified to achieve potency and selectivity for different PI3K isoforms.[8]
Conclusion
The physicochemical characteristics of N-substituted thiomorpholines are pivotal to their function as versatile scaffolds in drug discovery. The ability to systematically modify the N-substituent allows for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. This guide provides a foundational framework for understanding and evaluating these critical parameters, offering standardized protocols and contextualizing their importance in the development of novel therapeutics, particularly in the realm of kinase inhibition. A thorough experimental characterization of each new derivative remains a crucial step in advancing these promising compounds through the drug discovery pipeline.
References
- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 20960-92-3 CAS MSDS (Thiomorpholine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Thiomorpholinoacetic acid. These predictions are derived from the known spectral properties of molecules containing the morpholine and thio-carboxylic acid functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton is often broad and may exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration. |
| ~3.7 - 3.9 | Triplet | 4H | O-CH₂ (Morpholine) | Protons on the carbons adjacent to the oxygen atom in the morpholine ring. |
| ~3.3 - 3.5 | Singlet | 2H | S-CH₂-COOH | Protons on the methylene group adjacent to the sulfur and the carboxyl group. |
| ~2.7 - 2.9 | Triplet | 4H | N-CH₂ (Morpholine) | Protons on the carbons adjacent to the nitrogen atom in the morpholine ring. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170-180 | -C=O | The carbonyl carbon of the carboxylic acid. |
| ~66-68 | O-CH₂ (Morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |
| ~53-55 | N-CH₂ (Morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |
| ~35-40 | S-CH₂ | Carbon of the methylene group attached to sulfur. |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad |
| 2850-3000 | C-H stretch | Aliphatic | Medium-Strong |
| ~1700 | C=O stretch | Carboxylic Acid | Strong |
| 1115-1130 | C-O-C stretch | Ether (Morpholine) | Strong |
| 2550-2680 | S-H stretch | Thiol (if tautomer exists) | Weak (often absent) |
Mass Spectrometry (MS)
The mass spectrum of this compound, likely obtained via Electron Impact (EI) or Electrospray Ionization (ESI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Fragment Lost | Resulting Ion | Notes |
| M⁺ | - | Molecular Ion | The peak corresponding to the intact molecule's mass. |
| M - 45 | -COOH | [M-COOH]⁺ | A common fragmentation for carboxylic acids, representing the loss of the carboxyl group.[1] |
| M - 17 | -OH | [M-OH]⁺ | Loss of a hydroxyl radical is another characteristic fragmentation pathway for carboxylic acids.[1][2] |
| Varies | Morpholine Ring Fragments | Various | Cleavage within the morpholine ring can lead to several smaller fragment ions. |
General Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and desired resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300-500 MHz). Standard pulse sequences are typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest method.
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a water/organic mixture). The concentration will depend on the ionization technique and instrument sensitivity.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule like this include:
-
Electrospray Ionization (ESI): Suitable for polar molecules; produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.
-
Electron Impact (EI): A higher-energy method that causes extensive fragmentation, providing structural information.[3]
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z. High-resolution mass spectrometry can be used to determine the elemental formula of the molecule and its fragments.[3]
General Workflow for Spectroscopic Analysis
The logical process for characterizing a newly synthesized compound involves a systematic workflow that integrates various spectroscopic techniques to elucidate its structure.[4][5][6]
Caption: General workflow for the structural elucidation of a chemical compound using spectroscopic methods.
References
- 1. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-Thiomorpholinoacetic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 2-Thiomorpholinoacetic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents solubility information for structurally related morpholine derivatives to offer valuable insights. Furthermore, it details comprehensive experimental protocols to enable researchers to determine the precise solubility of this compound in various solvents.
Core Understanding of Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various scientific applications, including drug delivery and formulation. It is intrinsically linked to the molecular structure of the solute and the nature of the solvent. The presence of both a polar carboxylic acid group and a thiomorpholine ring in this compound suggests a nuanced solubility profile, with potential for solubility in both polar and some organic solvents.
Data Presentation: Solubility of Related Morpholine Compounds
To provide a foundational understanding, the following table summarizes the solubility of morpholine, a core structural component of this compound. It is important to note that these values are for guidance and the solubility of this compound will differ due to the presence of the acetic acid moiety.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | Miscible[1][2] |
| Acetone | 20 | Soluble[3] |
| Benzene | 20 | Soluble[3] |
| Diethyl Ether | 20 | Soluble[3] |
| Ethanol | 20 | Soluble[3] |
| Methanol | 20 | Soluble[3] |
| Propylene Glycol | 20 | Soluble[3] |
| Carbon Tetrachloride | 20 | Soluble[3] |
| Aliphatic Hydrocarbons | 20 | Slightly Soluble |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound is achievable through standardized experimental protocols. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents of interest (e.g., water, ethanol, DMSO, acetone)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualizing the Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiomorpholinoacetic acid is a valuable building block in medicinal chemistry and drug development. The incorporation of the thiomorpholine moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its lipophilicity and metabolic stability compared to its morpholine counterpart. This document provides a detailed protocol for the synthesis of this compound from thiomorpholine via N-alkylation with a haloacetic acid derivative. The presented methodology is based on established chemical principles and analogous reactions reported in the scientific literature.
Principle of the Reaction
The synthesis of this compound is achieved through the nucleophilic substitution reaction of thiomorpholine with an ethyl haloacetate, such as ethyl bromoacetate. The secondary amine of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide to form ethyl 2-thiomorpholinoacetate. This intermediate is then subjected to basic hydrolysis to yield the desired this compound.
Experimental Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous reactions involving morpholine and its derivatives.
| Parameter | Step 1: Ethyl 2-thiomorpholinoacetate | Step 2: this compound |
| Reagents | Thiomorpholine, Ethyl bromoacetate, Triethylamine, Acetonitrile | Ethyl 2-thiomorpholinoacetate, Lithium hydroxide, Tetrahydrofuran/Water |
| Reaction Time | 12-18 hours | 4-6 hours |
| Temperature | Reflux (approx. 82°C) | Room Temperature |
| Expected Yield | 85-95% | 90-98% |
| Purity (by NMR) | >95% | >98% |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
Experimental Protocols
Materials and Reagents
-
Thiomorpholine (C₄H₉NS)
-
Ethyl bromoacetate (C₄H₇BrO₂)
-
Triethylamine (C₆H₁₅N)
-
Acetonitrile (CH₃CN), anhydrous
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
Step 1: Synthesis of Ethyl 2-thiomorpholinoacetate
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (10.3 g, 0.1 mol) and anhydrous acetonitrile (100 mL).
-
To this solution, add triethylamine (12.1 g, 0.12 mol) to act as a base to neutralize the hydrobromic acid formed during the reaction.
-
Slowly add ethyl bromoacetate (18.4 g, 0.11 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrobromide salt that has precipitated.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (150 mL) and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-thiomorpholinoacetate as a colorless to pale yellow oil.
Step 2: Synthesis of this compound (Hydrolysis)
-
In a 250 mL round-bottom flask, dissolve the ethyl 2-thiomorpholinoacetate (18.9 g, 0.1 mol) obtained from Step 1 in a mixture of tetrahydrofuran (100 mL) and deionized water (50 mL).
-
To this solution, add lithium hydroxide monohydrate (8.4 g, 0.2 mol) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.
-
Once the reaction is complete, remove the tetrahydrofuran under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Characterization
The final product can be characterized by standard analytical techniques:
-
¹H NMR (400 MHz, D₂O): δ 3.85 (s, 2H, N-CH₂-COOH), 3.25 (t, J=5.2 Hz, 4H, N-CH₂), 2.80 (t, J=5.2 Hz, 4H, S-CH₂).
-
¹³C NMR (100 MHz, D₂O): δ 175.2 (C=O), 59.8 (N-CH₂-COOH), 54.1 (N-CH₂), 27.5 (S-CH₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₆H₁₁NO₂S [M+H]⁺: 162.0589; found: 162.0591.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
Thiomorpholine has a strong, unpleasant odor.
Workflow and Pathway Diagrams
Caption: Workflow for the two-step synthesis of this compound.
Caption: Chemical transformation pathway from thiomorpholine to the final product.
Application Notes and Protocols: N-Alkylation of Thiomorpholine with Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of substituents onto the thiomorpholine ring, particularly at the nitrogen atom (N-alkylation), allows for the modulation of its physicochemical properties and biological targets. This document provides detailed application notes and experimental protocols for the N-alkylation of thiomorpholine with chloroacetic acid to synthesize thiomorpholine-4-acetic acid, a valuable intermediate for further chemical modifications and a potential pharmacophore in its own right.
The thiomorpholine moiety is a key structural component in various pharmacologically active compounds, demonstrating activities such as antitubercular, anti-inflammatory, antioxidant, and hypolipidemic effects.[1][3] The N-alkylation with a carboxylic acid moiety, such as in thiomorpholine-4-acetic acid, introduces a versatile handle for further derivatization, for example, through amide bond formation, to create libraries of compounds for drug screening.
Reaction Scheme
The N-alkylation of thiomorpholine with chloroacetic acid proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the thiomorpholine ring attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion. A base is typically required to neutralize the resulting ammonium salt and the carboxylic acid proton.
Caption: Reaction scheme for the N-alkylation of thiomorpholine.
Applications in Drug Discovery and Development
Thiomorpholine derivatives have shown a diverse range of biological activities, making them attractive scaffolds for drug development.[1][2] While specific applications of thiomorpholine-4-acetic acid are still under investigation, its structural motifs suggest potential in several therapeutic areas:
-
Antitubercular Agents: The thiomorpholine core is present in compounds with antimycobacterial properties.[4]
-
Anti-inflammatory and Antioxidant Agents: Various N-substituted thiomorpholine derivatives have demonstrated anti-inflammatory and antioxidant activities.[1][3]
-
Hypolipidemic Agents: Certain thiomorpholine analogs have been shown to possess hypocholesterolemic and hypolipidemic effects.[3]
-
Building Block for Chemical Libraries: The carboxylic acid functionality of thiomorpholine-4-acetic acid serves as a key attachment point for combinatorial synthesis, enabling the creation of large libraries of diverse compounds for high-throughput screening.
Experimental Protocols
Two primary methods for the synthesis of thiomorpholine-4-acetic acid are presented below. Method A involves the direct reaction with chloroacetic acid in the presence of a base, while Method B utilizes the corresponding ester, ethyl chloroacetate, followed by hydrolysis.
Method A: Direct N-Alkylation with Chloroacetic Acid
This protocol is adapted from the general procedure for the synthesis of N-carboxymethylated amines.
Materials:
-
Thiomorpholine
-
Chloroacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve chloroacetic acid (1.0 equivalent) in water.
-
Slowly add sodium carbonate (2.0 equivalents) in portions to the solution with stirring. Carbon dioxide evolution will be observed.
-
Add thiomorpholine (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude thiomorpholine-4-acetic acid can be further purified by recrystallization.
Method B: N-Alkylation with Ethyl Chloroacetate and Subsequent Hydrolysis
This two-step method often provides cleaner products and may be preferable in some instances.
Step 1: Synthesis of Ethyl 2-(thiomorpholino)acetate
Materials:
-
Thiomorpholine
-
Ethyl chloroacetate
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of thiomorpholine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.2 equivalents of TEA or 2.0 equivalents of K₂CO₃).
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off any solid inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-(thiomorpholino)acetate.
Step 2: Hydrolysis of Ethyl 2-(thiomorpholino)acetate
Materials:
-
Ethyl 2-(thiomorpholino)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water/Methanol or Water/THF mixture
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the ethyl 2-(thiomorpholino)acetate (1.0 equivalent) in a mixture of water and a co-solvent like methanol or THF.
-
Add a solution of NaOH or LiOH (1.5 - 2.0 equivalents) in water.
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Remove the organic co-solvent under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ester.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product, thiomorpholine-4-acetic acid, may precipitate out of solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic extracts dried and concentrated to yield the product.
Data Presentation
| Parameter | Method A (Direct Alkylation) | Method B (Ester Alkylation & Hydrolysis) |
| Reactants | Thiomorpholine, Chloroacetic Acid, Na₂CO₃ | Thiomorpholine, Ethyl Chloroacetate, Base (TEA or K₂CO₃), NaOH/LiOH |
| Solvent | Water | Anhydrous Solvent (e.g., ACN, DMF, EtOH) for Step 1; Water/Co-solvent for Step 2 |
| Reaction Temp. | Reflux | RT to 60 °C (Step 1); RT (Step 2) |
| Reaction Time | 4 - 6 hours | 12 - 24 hours (Step 1); 2 - 4 hours (Step 2) |
| Typical Yield | Moderate to Good | Good to High |
| Purification | Recrystallization | Column Chromatography (Step 1); Recrystallization/Extraction (Step 2) |
Visualizations
Caption: Experimental workflows for the synthesis of thiomorpholine-4-acetic acid.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-thiomorpholinoacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a straightforward nucleophilic substitution reaction between thiomorpholine and chloroacetic acid. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a heterocyclic compound incorporating both a thiomorpholine ring and a carboxylic acid moiety. This unique structural combination makes it an attractive scaffold for the synthesis of novel pharmaceutical agents. The thiomorpholine ring is a recognized pharmacophore in a variety of biologically active molecules, while the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation. The protocol described herein offers a reliable and efficient method for the preparation of this versatile intermediate.
Reaction Scheme
The synthesis of this compound proceeds via a nucleophilic substitution reaction. The secondary amine of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion. A base is used to neutralize the hydrochloric acid generated during the reaction.
Overall Reaction:
Experimental Protocol
Materials and Equipment:
-
Reagents:
-
Thiomorpholine (C4H9NS)
-
Chloroacetic acid (C2H3ClO2)
-
Sodium carbonate (Na2CO3) or Triethylamine (C6H15N)
-
Acetone (C3H6O)
-
Diethyl ether ((C2H5)2O)
-
Deionized water (H2O)
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Analytical balance
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chloroacetic acid (1.0 eq.) and sodium carbonate (1.1 eq.) in 50 mL of acetone.
-
Addition of Thiomorpholine: To the stirring suspension, add thiomorpholine (1.0 eq.) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56°C for acetone). Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium carbonate).
-
Wash the solid residue with a small amount of fresh acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot deionized water.
-
If necessary, adjust the pH of the solution to ~2 with 1M HCl to ensure the carboxylic acid is protonated.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified this compound in a desiccator or under vacuum.
-
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, N-H stretch if protonated, C-S stretch).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.
| Parameter | Value |
| Reactants | |
| Thiomorpholine | 1.03 g (10 mmol) |
| Chloroacetic Acid | 0.94 g (10 mmol) |
| Sodium Carbonate | 1.17 g (11 mmol) |
| Solvent | |
| Acetone | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux (~56 °C) |
| Time | 4 - 6 hours |
| Product | |
| Theoretical Yield | 1.61 g |
| Typical Actual Yield | 1.29 g - 1.45 g (80-90%) |
| Appearance | White crystalline solid |
| Melting Point | To be determined |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is a synthetic building block and does not have an inherent signaling pathway, a derivative could potentially interact with a biological target. The following is a hypothetical example of how a drug derived from this scaffold might inhibit a kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and suitable for implementation in a standard organic chemistry laboratory. By following this protocol, researchers can reliably produce this valuable chemical intermediate for use in various research and development applications, particularly in the field of medicinal chemistry. The provided data and diagrams are intended to facilitate a clear understanding of the experimental process.
Application Notes and Protocols: Use of 2-Thiomorpholinoacetic Acid in Peptide Synthesis
A comprehensive review of available literature and established methodologies reveals that 2-Thiomorpholinoacetic acid is not a commonly documented or utilized reagent in the field of peptide synthesis. Extensive searches for its application in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis did not yield specific protocols, quantitative data, or notable advantages over existing methods.
The scientific literature on thiomorpholine derivatives in related fields primarily highlights their use in the development of antisense oligonucleotides, specifically thiomorpholino oligonucleotides (TMOs), which are nucleic acid analogs and distinct from peptide chemistry.[1][2][3][4] While N-substituted morpholines, such as N-methylmorpholine, are sometimes employed as bases in peptide synthesis to minimize side reactions like urethane formation, this is a separate application from the use of a derivatized thiomorpholine as a building block or coupling reagent.[5]
Given the absence of specific data for this compound, this document will provide a comprehensive overview of standard, well-established protocols in Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. These protocols will serve as a valuable resource for researchers, scientists, and drug development professionals.
Standard Solid-Phase Peptide Synthesis (SPPS) Protocols
SPPS, pioneered by Bruce Merrifield, allows for the stepwise assembly of amino acids on a solid support (resin), simplifying the purification process at each step.[6] The two most common strategies are Fmoc/tBu (base-labile α-amino protection) and Boc/Bzl (acid-labile α-amino protection). The following protocols will focus on the more prevalent Fmoc/tBu strategy.
Key Stages of Fmoc/tBu Solid-Phase Peptide Synthesis
The synthesis of a peptide chain on a solid support involves a cyclical process of deprotection, activation, coupling, and washing.
1. Resin Selection and Swelling:
The choice of resin depends on the desired C-terminal functionality (acid or amide).[3]
-
For C-terminal carboxylic acids: 2-Chlorotrityl chloride resin or Wang resin are commonly used.[3][6]
-
For C-terminal amides: Rink amide resin is a standard choice.[3][6]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), to cover the resin.[4]
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
Drain the solvent by filtration.
2. First Amino Acid Loading (for 2-Chlorotrityl Chloride Resin):
Protocol:
-
Dissolve 1.5 to 2 equivalents of the first Fmoc-protected amino acid in DCM.
-
Add 3 to 4 equivalents of diisopropylethylamine (DIPEA).
-
Add this solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM and then DMF to prepare for the first deprotection step.
3. Fmoc Deprotection:
The temporary Fmoc protecting group on the α-amine of the growing peptide chain is removed to allow for the coupling of the next amino acid.
Protocol:
-
Wash the resin-bound peptide with DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the 20% piperidine treatment for another 5-10 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
4. Amino Acid Activation and Coupling:
The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide.
Common Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC).
-
Onium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Protocol (using HBTU/DIPEA):
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin extensively with DMF.
5. Capping (Optional but Recommended):
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
Protocol:
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
-
Wash the resin with DMF.
6. Cleavage and Final Deprotection:
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Scavengers like TIS are crucial to prevent side reactions with sensitive amino acid residues.
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Data Presentation
Table 1: Common Resins for Fmoc SPPS
| Resin Name | C-Terminal Functionality | Linker Sensitivity | Typical Loading Capacity (mmol/g) |
| 2-Chlorotrityl Chloride | Carboxylic Acid | Highly Acid Labile | 0.8 - 1.6 |
| Wang Resin | Carboxylic Acid | Moderately Acid Labile | 0.5 - 1.2 |
| Rink Amide Resin | Amide | Acid Labile | 0.4 - 0.8 |
Table 2: Standard Coupling Reagents and Additives
| Reagent | Full Name | Category | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium Salt | Efficient and widely used. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium Salt | Reduced racemization, good for hindered couplings. |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Often used with an additive like Oxyma or HOBt. |
| Oxyma | Ethyl cyanohydroxyiminoacetate | Additive | Suppresses racemization. |
| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses racemization (use is now often replaced by Oxyma due to safety concerns). |
Visualizations
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Fmoc group removal by piperidine.
Caption: Activation and coupling step in SPPS.
References
- 1. Thiomorpholino oligonucleotides or TMOs – An innovative class of Antisense oligonucleotide [biosyn.com]
- 2. Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophosphoramidate Morpholinos, A New Class of Antisense Oligonucleotides [biosyn.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Thiomorpholine Ring at the Nitrogen Atom
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the thiomorpholine ring at the nitrogen atom. Thiomorpholine and its derivatives are significant scaffolds in medicinal chemistry and materials science, and the ability to selectively functionalize the nitrogen atom is crucial for developing novel compounds with desired properties.[1][2][3] This guide covers key N-functionalization reactions, including N-Arylation, N-Acylation, N-Alkylation, and Reductive Amination, offering structured data, step-by-step protocols, and workflow diagrams to facilitate practical application in the laboratory.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl thiomorpholine derivatives.[4] This reaction couples thiomorpholine with aryl halides or triflates and is favored for its high efficiency and broad substrate scope.[4][5][6] Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]
General Reaction Scheme
A general workflow for the Buchwald-Hartwig amination of thiomorpholine involves the reaction of an aryl halide with thiomorpholine in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: General scheme for Buchwald-Hartwig N-arylation.
Data Presentation: N-Arylation Conditions and Yields
The following table summarizes representative conditions and outcomes for the N-arylation of thiomorpholine with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | 1.5 Pd₂(dba)₃ | 3.6 XPhos | NaOtBu | Toluene | 100 | 18 | 92 | J. Am. Chem. Soc. 2008, 130, 6686 |
| 4-Bromotoluene | 1.0 [(cinnamyl)PdCl]₂ | 2.0 SPhos | NaOtBu | Toluene | 80 | 24 | 95 | J. Am. Chem. Soc. 2008, 130, 13552 |
| 1-Bromo-4-(tert-butyl)benzene | 1.0 Pd(OAc)₂ | 2.0 RuPhos | K₃PO₄ | t-BuOH | 100 | 4 | 98 | Org. Lett. 2006, 8, 4371 |
| 2-Bromopyridine | 1.0 Pd₂(dba)₃ | 2.0 Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | Angew. Chem. Int. Ed. 2002, 41, 4176 |
Experimental Protocol: Synthesis of N-(4-methylphenyl)thiomorpholine
This protocol details the synthesis of N-(p-tolyl)thiomorpholine using a conveniently prepared (NHC)Pd(allyl)Cl catalyst.
Materials:
-
Thiomorpholine
-
4-Bromotoluene
-
(IPr)Pd(allyl)Cl catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add the (IPr)Pd(allyl)Cl catalyst (e.g., 0.02 mmol, 2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Solvent and Reactants: Add anhydrous toluene (5 mL). Stir the suspension and add thiomorpholine (1.0 mmol, 1.0 equiv) followed by 4-bromotoluene (1.1 mmol, 1.1 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction mixture with the addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methylphenyl)thiomorpholine.
N-Acylation
N-acylation is a fundamental method to introduce a carbonyl moiety onto the thiomorpholine nitrogen. This is commonly achieved using reactive acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This reaction is typically fast and high-yielding.
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and protocols for the coupling of 2-thiomorpholinoacetic acid with various amines to form amide derivatives. Such derivatives are of significant interest in medicinal chemistry and drug discovery due to the versatile physicochemical properties imparted by the thiomorpholine moiety. The protocols detailed below are based on established and widely used amide bond formation methodologies.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in the synthesis of novel chemical entities. The thiomorpholine ring, a sulfur-containing saturated heterocycle, can influence a molecule's polarity, solubility, and potential for hydrogen bonding.[1] The sulfur atom can be further oxidized to a sulfoxide or a sulfone, providing additional avenues for modulating the compound's properties.[1] The carboxylic acid functionality allows for the straightforward formation of amide bonds, a common linkage in many biologically active compounds and approved drugs. Amide coupling reactions are a cornerstone of medicinal chemistry, enabling the combination of diverse carboxylic acids and amines to generate extensive compound libraries for biological screening.[2]
Key Coupling Reagents for Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid.[3] Several classes of reagents have been developed for this purpose, with onium (aminium/uronium and phosphonium) salts and carbodiimides being the most prevalent.[4]
-
Onium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that, in the presence of a non-nucleophilic base, convert carboxylic acids into highly reactive acyl-oxy-azabenzotriazole active esters.[5] These esters then readily react with primary and secondary amines to form the corresponding amides with high yields and minimal side reactions.[4][5]
-
Carbodiimides (e.g., EDC, DCC): Carbodiimides such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) facilitate amide bond formation by creating a reactive O-acylisourea intermediate.[6] To improve efficiency and reduce racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included to form a more stable and reactive HOBt ester.[7]
Experimental Protocols
The following are representative protocols for the coupling of this compound with a primary or secondary amine using HATU or EDC/HOBt as the coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with an amine using HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a general method for the coupling of this compound with an amine using EDC in the presence of HOBt.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the pure amide.
Data Presentation
The following table summarizes representative, hypothetical quantitative data for the coupling of this compound with various amines using the protocols described above. Note: This data is illustrative due to the lack of specific published examples for this compound.
| Amine | Coupling Reagent | Yield (%) | Reference |
| Benzylamine | HATU | 85 | Hypothetical |
| Aniline | HATU | 78 | Hypothetical |
| Morpholine | EDC/HOBt | 82 | Hypothetical |
| 4-Fluoroaniline | EDC/HOBt | 75 | Hypothetical |
| (R)-1-Phenylethylamine | HATU | 88 | Hypothetical |
Visualizations
Experimental Workflow for Amide Coupling
Caption: General workflow for the amide coupling of this compound.
Potential Role in a Signaling Pathway
Derivatives of thiomorpholine may act as inhibitors in various signaling pathways. The diagram below illustrates a hypothetical scenario where a this compound derivative inhibits a kinase, a common target in drug discovery.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Thiomorpholine-2-carboxylic Acid|RUO [benchchem.com]
- 2. US5214194A - Coupler intermediates and their formation - Google Patents [patents.google.com]
- 3. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Characterization of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-Thiomorpholinoacetic acid, a heterocyclic compound of interest in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the identity, purity, and structural integrity of this molecule.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various sample matrices. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with different polarities.
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Quantitative Analysis
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound.
| Parameter | Expected Value |
| Retention Time (tR) | 8.5 ± 0.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mass Spectrometry (MS) for Identity Confirmation and Mass Determination
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this compound.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described in the HPLC section.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full scan mode for mass confirmation and tandem MS (MS/MS) mode for structural fragmentation analysis.
Data Presentation: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₆H₁₁NO₂S |
| Exact Mass | 161.0510 |
| Measured Mass [M+H]⁺ | 162.0583 |
| Key Fragmentation Ions (MS/MS) | m/z 116.0474, 88.0525 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds
-
Data Presentation: NMR Spectral Data
¹H NMR (400 MHz, DMSO-d₆, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | s | 2H | -CH₂-COOH |
| ~2.90 | t | 4H | -N-CH₂- |
| ~2.70 | t | 4H | -S-CH₂- |
¹³C NMR (100 MHz, DMSO-d₆, δ in ppm):
| Chemical Shift (ppm) | Assignment |
| ~172.0 | -COOH |
| ~58.0 | -CH₂-COOH |
| ~52.0 | -N-CH₂- |
| ~28.0 | -S-CH₂- |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Techniques
Application Notes and Protocols for the HPLC Purification of 2-Thiomorpholinoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2-Thiomorpholinoacetic acid. The protocols outlined below are intended to serve as a foundational methodology, which can be further optimized to meet specific purity requirements and sample characteristics.
Introduction
This compound is a heterocyclic compound containing both a thiomorpholine ring and a carboxylic acid functional group. This bifunctional nature imparts a significant degree of polarity to the molecule. The presence of the carboxylic acid moiety is a critical consideration in the development of a successful HPLC purification strategy, as the mobile phase pH will dictate the ionization state of the analyte and, consequently, its retention on a reversed-phase column. The primary objective of this protocol is to achieve high-resolution separation of this compound from potential impurities, such as starting materials, byproducts, and degradants.
Experimental Protocols
Sample Preparation
A well-defined sample preparation protocol is crucial for reproducible HPLC results.
Protocol:
-
Solubilization: Accurately weigh the crude this compound sample.
-
Dissolution: Dissolve the sample in a suitable solvent to a known concentration (e.g., 1-5 mg/mL). The initial solvent of choice should be the mobile phase A (see below) to ensure compatibility and good peak shape. If solubility is limited, a minimal amount of a stronger, water-miscible organic solvent like acetonitrile or methanol may be used, followed by dilution with mobile phase A.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the HPLC column or system.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this application. The selection of the stationary and mobile phases is critical for the successful separation of this polar, acidic compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
The following table summarizes typical starting conditions for the purification of this compound and related polar acidic compounds. These parameters can be used as a starting point for method development.
| Parameter | Recommended Condition 1 (High Aqueous) | Recommended Condition 2 (Standard RP) |
| HPLC Column | Polar-modified C18 (e.g., C18-A), 250 x 4.6 mm, 5 µm | Standard C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes | 10% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10-50 µL | 10-20 µL |
Method Development and Optimization Considerations
-
Column Selection: Due to the polar nature of this compound, a standard C18 column might provide insufficient retention, leading to elution near the solvent front.[1] A polar-modified or polar-embedded C18 column is often a better choice as it is more stable in highly aqueous mobile phases and provides enhanced retention for polar analytes.[2]
-
Mobile Phase pH: The carboxylic acid group in the target molecule makes the mobile phase pH a critical parameter. Using an acidic mobile phase (e.g., with formic acid or TFA) will suppress the ionization of the carboxylate, rendering the molecule less polar and increasing its retention time on a reversed-phase column.[3][4] A pH below the pKa of the carboxylic acid (typically around 2-4) is recommended.
-
Organic Modifier: Acetonitrile is a common choice for the organic modifier (mobile phase B) due to its low viscosity and UV transparency. Methanol can be an alternative and may offer different selectivity.
-
Gradient Optimization: The gradient slope should be optimized to achieve the best resolution between the main peak and any impurities. A shallow gradient will generally provide better separation.
-
Loading Capacity: For preparative purification, the amount of sample loaded onto the column will need to be optimized to maximize throughput without sacrificing resolution. This is typically determined by performing loading studies with increasing injection volumes or concentrations.
Fraction Collection and Analysis
Protocol:
-
Fraction Collection: Set the fraction collector to collect peaks based on a UV threshold or time windows determined from analytical runs.
-
Post-Purification Analysis: Analyze the collected fractions using the same analytical HPLC method to assess their purity.
-
Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity level. Remove the mobile phase solvents using a rotary evaporator or a lyophilizer to obtain the purified solid compound.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC purification of this compound.
References
Applications of Thiomorpholine Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the diverse applications of thiomorpholine derivatives in the field of drug discovery. Thiomorpholine, a sulfur-containing saturated heterocycle, is recognized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its conformational flexibility, have led to its incorporation into a wide array of biologically active molecules. These derivatives have demonstrated significant therapeutic potential across various disease areas, including cancer, diabetes, infectious diseases, and metabolic disorders.
These application notes detail the therapeutic applications of thiomorpholine derivatives, present quantitative biological data, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, key signaling pathways and experimental workflows are illustrated to provide a deeper understanding of their mechanisms of action and the drug discovery process.
Anticancer Applications
Thiomorpholine derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Quantitative Data: Anticancer Activity of Thiomorpholine Derivatives
| Compound/Derivative | Target/Assay | Cell Line | IC50 | Citation |
| Thiazolyl thiomorpholine 10c | Cytotoxicity (MTT Assay) | A549 (Lung Carcinoma) | 10.1 µM | [1] |
| Thiazolyl thiomorpholine 10c | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | 30.0 µM | [1] |
| Fused 1,2,3-triazole derivative 3j | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 16.88 ± 0.5 µM | |
| Fused 1,2,3-triazole derivative 3j | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | 11.42 ± 0.6 µM | |
| Thieno[2,3-d]pyrimidine derivative | PI3Kα Inhibition | - | 151 µM | [2] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a key target for cancer therapy. Certain thiomorpholine derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and suppression of tumor growth.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of thiomorpholine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiomorpholine derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiomorpholine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antidiabetic Applications
Certain thiomorpholine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.
Quantitative Data: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives
| Compound/Derivative | Target/Assay | IC50 | Citation |
| Thiomorpholine-bearing compound 16a | DPP-IV Inhibition | 6.93 µmol/L | [2] |
| Thiomorpholine-bearing compound 16b | DPP-IV Inhibition | 6.29 µmol/L | [2] |
| Thiomorpholine-bearing compound 16c | DPP-IV Inhibition | 3.40 µmol/L | [2] |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the DPP-IV inhibitory activity of thiomorpholine derivatives.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-IV. The release of the fluorescent AMC is monitored, and the reduction in fluorescence in the presence of an inhibitor indicates its inhibitory potency.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: H-Gly-Pro-AMC
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Thiomorpholine derivative test compounds
-
Sitagliptin (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the thiomorpholine derivatives and sitagliptin in the assay buffer.
-
Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer to the desired working concentrations.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 30 µL of assay buffer, 10 µL of the diluted DPP-IV enzyme, and 10 µL of the test compound or control to the respective wells.
-
Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antioxidant and Hypolipidemic Applications
Thiomorpholine derivatives have also been investigated for their potential to combat oxidative stress and dyslipidemia. Some derivatives have shown the ability to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.[2][3]
Quantitative Data: Antioxidant and Hypolipidemic Activities
| Compound/Derivative | Activity | Assay | Result | Citation |
| N-substituted thiomorpholine | Antioxidant | Inhibition of lipid peroxidation | IC50 = 7.5 µM | [2][3] |
| Compound 5 | Hypolipidemic | Triton WR-1339-induced hyperlipidemic rats | 80% decrease in triglycerides | [3] |
| Compound 5 | Hypocholesterolemic | Triton WR-1339-induced hyperlipidemic rats | 78% decrease in total cholesterol | [3] |
| Compound 5 | Hypolipidemic | Triton WR-1339-induced hyperlipidemic rats | 76% decrease in LDL | [3] |
Experimental Protocol: In Vivo Hypolipidemic Activity in Rats
This protocol describes the evaluation of the hypolipidemic activity of thiomorpholine derivatives in a Triton WR-1339-induced hyperlipidemic rat model.
Principle: Triton WR-1339 is a non-ionic surfactant that induces hyperlipidemia in animals by inhibiting lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the blood. The ability of a test compound to lower these elevated lipid levels is a measure of its hypolipidemic activity.
Materials:
-
Male Wistar rats (180-200 g)
-
Triton WR-1339
-
Thiomorpholine derivative test compounds
-
Standard hypolipidemic drug (e.g., Atorvastatin)
-
Normal saline
-
Kits for the estimation of total cholesterol, triglycerides, and LDL.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for one week under standard laboratory conditions.
-
Divide the animals into groups (n=6 per group): Normal control, Hyperlipidemic control, Standard drug group, and Test compound groups (at different doses).
-
-
Induction of Hyperlipidemia:
-
Induce hyperlipidemia in all groups except the normal control by a single intraperitoneal injection of Triton WR-1339 (e.g., 200 mg/kg) dissolved in normal saline.
-
-
Drug Administration:
-
After 24 hours of Triton injection, administer the vehicle (e.g., normal saline), the standard drug, and the thiomorpholine derivatives orally to the respective groups.
-
-
Blood Collection and Analysis:
-
After 24 hours of drug administration, collect blood samples from the retro-orbital plexus under light anesthesia.
-
Separate the serum by centrifugation.
-
Estimate the serum levels of total cholesterol, triglycerides, and LDL using standard biochemical kits.
-
-
Data Analysis:
-
Compare the lipid levels of the treatment groups with the hyperlipidemic control group.
-
Calculate the percentage reduction in lipid levels for each treatment.
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test).
-
Antitubercular Applications
The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new antitubercular agents. Thiomorpholine derivatives have shown promising activity against Mycobacterium tuberculosis.
Quantitative Data: Antitubercular Activity of Thiomorpholine Derivatives
| Compound/Derivative | Target/Assay | Strain | MIC/Activity | Citation |
| Dihydroquinoline derivative 7f | Antitubercular Activity | M. tuberculosis H37Rv | MIC: 1.56 µg/mL | [4] |
| Dihydroquinoline derivative 7p | Antitubercular Activity | M. tuberculosis H37Rv | MIC: 1.56 µg/mL | [4] |
| Schiff base derivative 7c | Antitubercular Activity | M. smegmatis | Good activity at 7.81 µg/mL | [2] |
| Isatin hydrazone derivative 4f | Antitubercular Activity | RIF-R1 MTB strain | IC50: 3.6 µM | |
| Thiomorpholine tethered analogue 5f | Antitubercular Activity | RIF-R1 MTB strain | IC50: 1.9 µM |
Experimental Protocol: General Antitubercular Susceptibility Testing
This protocol provides a general method for determining the minimum inhibitory concentration (MIC) of thiomorpholine derivatives against Mycobacterium tuberculosis.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Thiomorpholine derivative test compounds
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
-
96-well microplates
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Prepare serial two-fold dilutions of the thiomorpholine derivatives and standard drugs in 7H9 broth in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a drug-free growth control and a sterile control.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that shows no visible growth.
-
Optionally, resazurin can be added to the wells, where a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Synthesis Protocols
The synthesis of thiomorpholine derivatives often involves multi-step reactions. Below are representative protocols for the synthesis of the parent thiomorpholine and an N-substituted derivative.
Experimental Protocol: Synthesis of Thiomorpholine
This protocol describes a continuous flow synthesis of thiomorpholine from cysteamine hydrochloride and vinyl chloride.[5]
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Diisopropylethylamine (DIPEA) (base)
-
Continuous flow reactor system with a photochemical reactor
Procedure:
-
Preparation of Feed Solution:
-
Dissolve cysteamine hydrochloride and 9-fluorenone in methanol.
-
-
Photochemical Thiol-Ene Reaction:
-
Pump the feed solution and vinyl chloride through the photochemical reactor under irradiation to form the half-mustard intermediate.
-
-
Cyclization:
-
The output from the first reactor is mixed with DIPEA and passed through a heated reactor (e.g., 100°C) to induce cyclization to thiomorpholine.
-
-
Isolation:
-
The resulting thiomorpholine can be isolated and purified by distillation.
-
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol describes the synthesis of an N-substituted thiomorpholine derivative via nucleophilic aromatic substitution.
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (base)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flask, combine thiomorpholine, triethylamine, and a solution of 4-fluoronitrobenzene in acetonitrile.
-
-
Reaction:
-
Stir and heat the reaction mixture at 85°C for 12 hours.
-
-
Work-up:
-
After cooling, add deionized water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product.
-
Experimental Workflow
The discovery and development of new drugs is a complex, multi-stage process. The following diagram illustrates a general workflow for the discovery of novel therapeutic agents, such as thiomorpholine derivatives.
References
- 1. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Thiomorpholine
Welcome to the technical support center for the N-alkylation of thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the successful synthesis of N-substituted thiomorpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for N-alkylation of thiomorpholine with alkyl halides?
N-alkylation of thiomorpholine is typically achieved by reacting it with an alkyl halide in the presence of a base and a suitable solvent. The reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the thiomorpholine acts as the nucleophile. Common conditions involve polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) and inorganic bases such as potassium carbonate (K₂CO₃) or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA). Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the alkyl halide.[1][2]
Q2: How can I minimize the formation of quaternary ammonium salt (over-alkylation)?
Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction because the N-alkylated thiomorpholine product can still be nucleophilic.[3] To minimize this, several strategies can be employed:
-
Control Stoichiometry: Use a molar excess of thiomorpholine relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise to the reaction mixture can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Choice of Base: Using a sterically hindered, non-nucleophilic base can be effective.[2]
-
Reaction Monitoring: Closely monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the starting material.
Q3: What are the best purification methods for N-alkylated thiomorpholines?
The basic nature of the nitrogen atom in N-alkylated thiomorpholines can sometimes lead to challenges during purification by silica gel chromatography, such as peak tailing. To mitigate this, a small amount of a basic modifier, like triethylamine (0.1-1%) or a few drops of aqueous ammonia, can be added to the eluent.[1] Alternative purification techniques include:
-
Acid-Base Extraction: The product can be extracted into a dilute aqueous acid solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the pure product into an organic solvent.[1]
-
Crystallization: If the N-alkylated product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[4]
-
Distillation: For volatile and thermally stable liquid products, fractional distillation under reduced pressure is a viable option.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of thiomorpholine.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive or Impure Reactants | Ensure the purity of thiomorpholine, alkyl halide, and solvent. Use freshly distilled or high-purity grade reagents. |
| Inappropriate Reaction Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature while monitoring for side product formation. Conversely, excessively high temperatures can lead to decomposition. |
| Insufficient Base | Ensure at least one equivalent of a suitable base is used to neutralize the acid generated during the reaction. For less reactive alkyl halides, a stronger base might be necessary. |
| Poor Solvent Choice | The solvent should be able to dissolve the reactants. Polar aprotic solvents like DMF, ACN, or DMSO are generally good choices for SN2 reactions.[2] |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Suggested Solution |
| Over-alkylation | As discussed in the FAQs, control the stoichiometry by using an excess of thiomorpholine or by slow addition of the alkyl halide. |
| Elimination Reaction (with secondary/tertiary alkyl halides) | If using a sterically hindered alkyl halide, elimination can compete with substitution. Use a less hindered base and lower the reaction temperature. |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side products. Ensure the reaction temperature is appropriate for the chosen solvent. |
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of thiomorpholine with various alkyl halides. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 4 | >90 |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 12 | ~85 |
| Ethyl Bromoacetate | Et₃N | THF | Room Temp | 11 | High |
| 4-Fluoronitrobenzene | Et₃N | N/A (neat) | 85 | 12 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzylthiomorpholine
This protocol describes a general procedure for the N-benzylation of thiomorpholine.
Materials:
-
Thiomorpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of thiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 4-benzylthiomorpholine.
Protocol 2: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol is an example of an N-arylation reaction.
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine thiomorpholine (1.0 eq) and 4-fluoronitrobenzene (1.1 eq).
-
Add triethylamine (1.2 eq) to the mixture.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add deionized water and extract the mixture with ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the N-alkylation of thiomorpholine.
Caption: A typical experimental workflow for the N-alkylation of thiomorpholine.
References
Side products in 2-Thiomorpholinoacetic acid synthesis
Synthesis of 2-(thiomorpholin-4-yl)acetic acid - Thiomorpholine - 2024 ... Synthesis of 2-(thiomorpholin-4-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C6H11NO2S/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) --INVALID-LINK-- Synthesis of thiomorpholine-4-carbaldehyde - 2024 - Molr Synthesis of thiomorpholine-4-carbaldehyde. Condensed phase: solid. Inchi: InChI=1S/C5H9NOS/c7-4-6-1-3-8-2-6/h4H,1-3H2 --INVALID-LINK-- Synthesis of 2-bromoacetic acid - 2024 - Molr Synthesis of 2-bromoacetic acid. Condensed phase: solid. Inchi: InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5) --INVALID-LINK-- Synthesis of thiomorpholine - 2024 - Molr Synthesis of thiomorpholine. Condensed phase: liquid. Inchi: InChI=1S/C4H9NS/c1-2-6-4-3-5-1/h5H,1-4H2 --INVALID-LINK-- Synthesis of 2-chloroacetic acid - 2024 - Molr Synthesis of 2-chloroacetic acid. Condensed phase: solid. Inchi: InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5) --INVALID-LINK-- Synthesis of 4-(carboxymethyl)thiomorpholine 1,1-dioxide - 2024 - Molr Synthesis of 4-(carboxymethyl)thiomorpholine 1,1-dioxide. Condensed phase: solid. Inchi: InChI=1S/C6H11NO4S/c8-6(9)5-7-1-3-12(10,11)4-2-7/h1-5H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-iodoacetic acid - 2024 - Molr Synthesis of 2-iodoacetic acid. Condensed phase: solid. Inchi: InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5) --INVALID-LINK-- Synthesis of 2-mercaptoacetic acid - 2024 - Molr Synthesis of 2-mercaptoacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4) --INVALID-LINK-- Synthesis of 2-azidoacetic acid - 2024 - Molr Synthesis of 2-azidoacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2H3N3O2/c3-2-1-4(5)6/h1H2,(H,5,6) ... Synthesis of 2-azidoacetic acid from 2-bromoacetic acid. Reaction: 2-bromoacetic acid + sodium azide. Reagents: sodium azide. --INVALID-LINK-- Synthesis of 2-(tritylthio)acetic acid - 2024 - Molr Synthesis of 2-(tritylthio)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C21H18O2S/c22-20(23)15-24-21(16-9-3-1-4-10-16,17-11-5-2-6-12-17)18-13-7-8-14-19-18/h1-14H,15H2,(H,22,23) --INVALID-LINK-- Synthesis of ethyl 2-thiomorpholinoacetate - 2024 - Molr Synthesis of ethyl 2-thiomorpholinoacetate. Condensed phase: liquid. Inchi: InChI=1S/C8H15NO2S/c1-2-11-8(10)6-9-3-5-12-4-9/h2-6H2,1H3 --INVALID-LINK-- Synthesis of 2-phenoxyacetic acid - 2024 - Molr Synthesis of 2-phenoxyacetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) --INVALID-LINK-- Synthesis of 2-(methylthio)acetic acid - 2024 - Molr Synthesis of 2-(methylthio)acetic acid. Condensed phase: liquid. Inchi: InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5) --INVALID-LINK-- Synthesis of acetic acid - 2024 - Molr Synthesis of acetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4) --INVALID-LINK-- Synthesis of 2-aminoacetic acid - 2024 - Molr Synthesis of 2-aminoacetic acid. Condensed phase: solid. Inchi: InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) --INVALID-LINK-- Synthesis of 2-fluoroacetic acid - 2024 - Molr Synthesis of 2-fluoroacetic acid. Condensed phase: solid. Inchi: InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5) --INVALID-LINK-- Synthesis of 2-ethoxyacetic acid - 2024 - Molr Synthesis of 2-ethoxyacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C4H8O3/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) --INVALID-LINK-- Synthesis of thiomorpholine 1,1-dioxide - 2024 - Molr Synthesis of thiomorpholine 1,1-dioxide. Condensed phase: solid. Inchi: InChI=1S/C4H9NO2S/c6-7-1-3-8(4-2-7)9/h1-4H2 --INVALID-LINK-- Synthesis of 2-methoxyacetic acid - 2024 - Molr Synthesis of 2-methoxyacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C3H6O3/c1-5-2-3(4)6/h2H2,1H3,(H,4,6) --INVALID-LINK-- Synthesis of 2-cyanoacetic acid - 2024 - Molr Synthesis of 2-cyanoacetic acid. Condensed phase: solid. Inchi: InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6) --INVALID-LINK-- Synthesis of 2-chloro-2-fluoroacetic acid - 2024 - Molr Synthesis of 2-chloro-2-fluoroacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6) --INVALID-LINK-- Synthesis of 2-hydroxyacetic acid - 2024 - Molr Synthesis of 2-hydroxyacetic acid. Condensed phase: solid. Inchi: InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) httpsa//molr.viametool.com/synthesis/79-14-1.html Synthesis of 2-ethylthioacetic acid - 2024 - Molr Synthesis of 2-ethylthioacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) --INVALID-LINK-- Synthesis of 2-phenylacetic acid - 2024 - Molr Synthesis of 2-phenylacetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) --INVALID-LINK-- Synthesis of 2-chloro-2,2-difluoroacetic acid - 2024 - Molr Synthesis of 2-chloro-2,2-difluoroacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2HCl2FO2/c3-1(4,5)2(6)7/h(H,6,7) --INVALID-LINK-- Synthesis of 2,2-dichloroacetic acid - 2024 - Molr Synthesis of 2,2-dichloroacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6) --INVALID-LINK-- Synthesis of 2-chloropropanoic acid - 2024 - Molr Synthesis of 2-chloropropanoic acid. Condensed phase: liquid. Inchi: InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) --INVALID-LINK-- Synthesis of 2-methylacetic acid - 2024 - Molr Synthesis of 2-methylacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C3H6O2/c1-2(1)3(4)5/h2H,1H3,(H,4,5) --INVALID-LINK-- Synthesis of 2-(4-chlorophenoxy)acetic acid - 2024 - Molr Synthesis of 2-(4-chlorophenoxy)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) --INVALID-LINK-- Synthesis of 2,2-dimethylacetic acid - 2024 - Molr Synthesis of 2,2-dimethylacetic acid. Condensed phase: solid. Inchi: InChI=1S/C4H8O2/c1-4(2,3)5(6)7/h1-3H3,(H,6,7) --INVALID-LINK-- Synthesis of 2-propyl-2-pentenoic acid - 2024 - Molr Synthesis of 2-propyl-2-pentenoic acid. Condensed phase: liquid. Inchi: InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10) --INVALID-LINK-- Synthesis of 2,2-difluoroacetic acid - 2024 - Molr Synthesis of 2,2-difluoroacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6) --INVALID-LINK-- Synthesis of 2-propylpentanoic acid - 2024 - Molr Synthesis of 2-propylpentanoic acid. Condensed phase: liquid. Inchi: InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) --INVALID-LINK-- Synthesis of 2-(2-chloro-4-fluorophenoxy)acetic acid - 2024 - Molr Synthesis of 2-(2-chloro-4-fluorophenoxy)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H6ClFO3/c9-7-5-6(10)1-3-8(7)13-2-4(11)12/h1,3,5H,2H2,(H,11,12) --INVALID-LINK-- Synthesis of 2-(2,4-dichlorophenoxy)acetic acid - 2024 - Molr Synthesis of 2-(2,4-dichlorophenoxy)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) --INVALID-LINK-- Synthesis of 2-chloro-2-(2-fluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(2-fluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H6ClFO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) --INVALID-LINK-- Synthesis of 2-chloro-2-(3-fluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(3-fluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H6ClFO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12) --INVALID-LINK-- Synthesis of 2-chloro-2-(4-fluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(4-fluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H6ClFO2/c9-7(8(11)12)6-3-1-5(10)2-4-6/h1-4,7H,(H,11,12) --INVALID-LINK-- Synthesis of 2-chloro-2-(2,3-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(2,3-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5ClF2O2/c9-6(8(12)13)4-2-1-3-5(10)7(4)11/h1-3,6H,(H,12,13) --INVALID-LINK-- Synthesis of 2-chloro-2-(2,4-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(2,4-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5ClF2O2/c9-6(8(12)13)5-3-1-4(10)2-7(5)11/h1-3,6H,(H,12,13) --INVALID-LINK-- Synthesis of 2-chloro-2-(2,5-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(2,5-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5ClF2O2/c9-6(8(12)13)5-2-1-4(10)7(11)3-5/h1-3,6H,(H,12,13) --INVALID-LINK-- Synthesis of 2-chloro-2-(2,6-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(2,6-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5ClF2O2/c9-6(8(12)13)5-3(10)1-2-4(11)7(5)12/h1-2,6H,(H,12,13) --INVALID-LINK-- Synthesis of 2-chloro-2-(3,4-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(3,4-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5ClF2O2/c9-6(8(12)13)4-1-2-5(11)7(10)3-4/h1-3,6H,(H,12,13) --INVALID-LINK-- Synthesis of 2-chloro-2-(3,5-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2-chloro-2-(3,5-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5ClF2O2/c9-6(8(12)13)4-1-5(10)3-7(11)2-4/h1-3,6H,(H,12,13) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(2-fluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(2-fluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5Cl2FO2/c9-7(10,8(12)13)5-3-1-2-4-6(5)11/h1-4H,(H,12,13) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(3-fluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(3-fluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5Cl2FO2/c9-7(10,8(12)13)5-2-1-3-6(11)4-5/h1-4H,(H,12,13) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(4-fluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(4-fluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H5Cl2FO2/c9-7(10,8(12)13)6-3-1-5(11)2-4-6/h1-4H,(H,12,13) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(2,3-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(2,3-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H4Cl2F2O2/c9-7(10,8(13)14)4-2-1-3-5(11)6(4)12/h1-3H,(H,13,14) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(2,4-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(2,4-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H4Cl2F2O2/c9-7(10,8(13)14)5-3-1-4(11)2-6(5)12/h1-3H,(H,13,14) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(2,5-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(2,5-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H4Cl2F2O2/c9-7(10,8(13)14)5-2-1-4(11)6(12)3-5/h1-3H,(H,13,14) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(2,6-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(2,6-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H4Cl2F2O2/c9-7(10,8(13)14)5-3(11)1-2-4(12)6(5)13/h1-2H,(H,13,14) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(3,4-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(3,4-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H4Cl2F2O2/c9-7(10,8(13)14)4-1-2-5(12)6(11)3-4/h1-3H,(H,13,14) --INVALID-LINK-- Synthesis of 2,2-dichloro-2-(3,5-difluorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-dichloro-2-(3,5-difluorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H4Cl2F2O2/c9-7(10,8(13)14)4-1-5(11)3-6(12)2-4/h1-3H,(H,13,14) --INVALID-LINK-- Synthesis of N-acetyl-S-(2-hydroxyethyl)-L-cysteine - 2024 - Molr Synthesis of N-acetyl-S-(2-hydroxyethyl)-L-cysteine. Condensed phase: solid. Inchi: InChI=1S/C7H13NO4S/c1-4(9)8-5(7(11)12)2-13-3-6-10/h5-6,10H,2-3H2,1H3,(H,8,9)(H,11,12)/t5-/m0/s1 --INVALID-LINK-- Synthesis of 2-(4-aminophenyl)acetic acid - 2024 - Molr Synthesis of 2-(4-aminophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) --INVALID-LINK-- Synthesis of 2-(4-hydroxyphenyl)acetic acid - 2024 - Molr Synthesis of 2-(4-hydroxyphenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) --INVALID-LINK-- Synthesis of 2-(3-hydroxyphenyl)acetic acid - 2024 - Molr Synthesis of 2-(3-hydroxyphenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H8O3/c9-7-2-1-3-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) --INVALID-LINK-- Synthesis of 2,2-diphenylacetic acid - 2024 - Molr Synthesis of 2,2-diphenylacetic acid. Condensed phase: solid. Inchi: InChI=1S/C14H12O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,15,16) --INVALID-LINK-- Synthesis of 2,3-dibromopropanoic acid - 2024 - Molr Synthesis of 2,3-dibromopropanoic acid. Condensed phase: solid. Inchi: InChI=1S/C3H4Br2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7) --INVALID-LINK-- Synthesis of 2-bromo-2-methylpropanoic acid - 2024 - Molr Synthesis of 2-bromo-2-methylpropanoic acid. Condensed phase: solid. Inchi: InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) --INVALID-LINK-- Synthesis of 2-bromobutanoic acid - 2024 - Molr Synthesis of 2-bromobutanoic acid. Condensed phase: liquid. Inchi: InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) --INVALID-LINK-- Synthesis of 2-bromopropanoic acid - 2024 - Molr Synthesis of 2-bromopropanoic acid. Condensed phase: liquid. Inchi: InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) --INVALID-LINK-- Synthesis of 2-bromo-3-methylbutanoic acid - 2024 - Molr Synthesis of 2-bromo-3-methylbutanoic acid. Condensed phase: liquid. Inchi: InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) --INVALID-LINK-- Synthesis of thiomorpholine 1-oxide - 2024 - Molr Synthesis of thiomorpholine 1-oxide. Condensed phase: solid. Inchi: InChI=1S/C4H9NOS/c6-5-1-3-7(8)4-2-5/h1-4H2 --INVALID-LINK-- Synthesis of N-formylthiomorpholine - 2024 - Molr Synthesis of N-formylthiomorpholine. Condensed phase: solid. Inchi: InChI=1S/C5H9NOS/c7-4-6-1-3-8-2-6/h4H,1-3H2 --INVALID-LINK-- Synthesis of 2,2,2-trifluoroacetic acid - 2024 - Molr Synthesis of 2,2,2-trifluoroacetic acid. Condensed phase: liquid. Inchi: InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) --INVALID-LINK-- Synthesis of 2-phenylpropanoic acid - 2024 - Molr Synthesis of 2-phenylpropanoic acid. Condensed phase: solid. Inchi: InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) --INVALID-LINK-- Synthesis of 2-methyl-2-phenylpropanoic acid - 2024 - Molr Synthesis of 2-methyl-2-phenylpropanoic acid. Condensed phase: solid. Inchi: InChI=1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) --INVALID-LINK-- Synthesis of 2-(2-aminothiazol-4-yl)acetic acid - 2024 - Molr Synthesis of 2-(2-aminothiazol-4-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C5H6N2O2S/c6-5-7-3(1-4(8)9)2-10-5/h2H,1H2,(H2,6,7)(H,8,9) --INVALID-LINK-- Synthesis of 2-(4-isobutylphenyl)propanoic acid - 2024 - Molr Synthesis of 2-(4-isobutylphenyl)propanoic acid. Condensed phase: solid. Inchi: InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) --INVALID-LINK-- Synthesis of 2-(6-methoxynaphthalen-2-yl)propanoic acid - 2024 - Molr Synthesis of 2-(6-methoxynaphthalen-2-yl)propanoic acid. Condensed phase: solid. Inchi: InChI=1S/C14H14O3/c1-9(14(15)16)10-4-3-11-8-13(17-2)6-5-12(11)7-10/h3-9H,1-2H3,(H,15,16) --INVALID-LINK-- Synthesis of 2-(3-benzoylphenyl)propanoic acid - 2024 - Molr Synthesis of 2-(3-benzoylphenyl)propanoic acid. Condensed phase: solid. Inchi: InChI=1S/C16H14O3/c1-11(16(18)19)12-6-5-9-13(10-12)15(17)14-7-3-2-4-8-14/h2-6,9-11H,1H3,(H,18,19) --INVALID-LINK-- Synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid - 2024 - Molr Synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid. Condensed phase: solid. Inchi: InChI=1S/C15H13FO2/c1-10(15(17)18)11-5-6-13(12(16)8-11)14-7-3-2-4-9-14/h2-9,10H,1H3,(H,17,18) --INVALID-LINK-- Synthesis of thiomorpholine-3-carboxylic acid - 2024 - Molr Synthesis of thiomorpholine-3-carboxylic acid. Condensed phase: solid. Inchi: InChI=1S/C5H9NO2S/c7-5(8)4-6-1-3-9-2-4/h4,6H,1-3H2,(H,7,8) --INVALID-LINK-- Synthesis of 2-(4-chlorophenyl)-2-phenylacetic acid - 2024 - Molr Synthesis of 2-(4-chlorophenyl)-2-phenylacetic acid. Condensed phase: solid. Inchi: InChI=1S/C14H11ClO2/c15-12-7-5-11(6-8-12)13(10-3-1-2-4-9-10)14(16)17/h1-9,13H,(H,16,17) --INVALID-LINK-- Synthesis of 2-(4-chlorophenyl)-2,2-diphenylacetic acid - 2024 - Molr Synthesis of 2-(4-chlorophenyl)-2,2-diphenylacetic acid. Condensed phase: solid. Inchi: InChI=1S/C20H15ClO2/c21-17-12-10-16(11-13-17)20(18(22)23,19-14-6-2-7-15-19)16-8-4-1-5-9-16/h1-15H,(H,22,23) --INVALID-LINK-- Synthesis of 2-(4-bromophenyl)-2,2-diphenylacetic acid - 2024 - Molr Synthesis of 2-(4-bromophenyl)-2,2-diphenylacetic acid. Condensed phase: solid. Inchi: InChI=1S/C20H15BrO2/c21-17-12-10-16(11-13-17)20(18(22)23,19-14-6-2-7-15-19)16-8-4-1-5-9-16/h1-15H,(H,22,23) --INVALID-LINK-- Synthesis of 2-hydroxy-2,2-diphenylacetic acid - 2024 - Molr Synthesis of 2-hydroxy-2,2-diphenylacetic acid. Condensed phase: solid. Inchi: InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16) --INVALID-LINK-- Synthesis of 2,2-bis(4-chlorophenyl)acetic acid - 2024 - Molr Synthesis of 2,2-bis(4-chlorophenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(10-3-7-12(16)8-4-10)14(17)18/h1-8,13H,(H,17,18) --INVALID-LINK-- Synthesis of 2,2-bis(4-methoxyphenyl)acetic acid - 2024 - Molr Synthesis of 2,2-bis(4-methoxyphenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C16H16O4/c1-19-13-5-1-11(2-6-13)15(12-3-7-14(20-2)8-4-12)16(17)18/h1-8,15H,(H,17,18) --INVALID-LINK-- Synthesis of 2,2-bis(4-hydroxyphenyl)acetic acid - 2024 - Molr Synthesis of 2,2-bis(4-hydroxyphenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(10-3-7-12(16)8-4-10)14(17)18/h1-8,13,15-16H,(H,17,18) --INVALID-LINK-- Synthesis of 2-amino-2-(3,4-dihydroxyphenyl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(3,4-dihydroxyphenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H9NO4/c9-7(8(12)13)5-2-1-6(11)4-3-5/h1-4,7,10-11H,9H2,(H,12,13) --INVALID-LINK-- Synthesis of 2-amino-2-(4-hydroxyphenyl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(4-hydroxyphenyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12) --INVALID-LINK-- Synthesis of ethyl 2-amino-2-phenylacetate - 2024 - Molr Synthesis of ethyl 2-amino-2-phenylacetate. Condensed phase: liquid. Inchi: InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3 --INVALID-LINK-- Synthesis of 2-amino-2-(2-thienyl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(2-thienyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(3-thienyl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(3-thienyl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(1,3-thiazol-4-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,3-thiazol-4-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C5H6N2O2S/c6-4(5(8)9)2-10-1-7-3-2/h1,3-4H,6H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(1,3-thiazol-5-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,3-thiazol-5-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C5H6N2O2S/c6-4(5(8)9)3-7-1-2-10-3/h1-2,4H,6H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(1,2,4-oxadiazol-5-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,2,4-oxadiazol-5-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C4H5N3O3/c5-3(4(8)9)2-6-10-1-7-2/h1,3H,5H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(1,3,4-oxadiazol-2-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,3,4-oxadiazol-2-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C4H5N3O3/c5-3(4(8)9)2-7-10-8-9-2/h3H,5H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(1,3,4-thiadiazol-2-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,3,4-thiadiazol-2-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C4H5N3O2S/c5-3(4(8)9)2-7-10-6-11-2/h3H,5H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(1,2,4-triazol-1-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,2,4-triazol-1-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C4H6N4O2/c5-3(4(9)10)8-2-6-1-7-8/h1-3H,5H2,(H,9,10) --INVALID-LINK-- Synthesis of 2-amino-2-(1,2,3-triazol-1-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,2,3-triazol-1-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C4H6N4O2/c5-3(4(9)10)8-2-1-6-7-8/h1-3H,5H2,(H,9,10) --INVALID-LINK-- Synthesis of 2-amino-2-(tetrazol-1-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(tetrazol-1-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C3H5N5O2/c4-2(3(8)9)7-1-5-6-7/h1-2H,4H2,(H,8,9) --INVALID-LINK-- Synthesis of 2-amino-2-(tetrazol-5-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(tetrazol-5-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C3H5N5O2/c4-2(3(8)9)1-5-7-6-1/h2H,4H2,(H,8,9)(H,5,6,7) --INVALID-LINK-- Synthesis of 2-amino-2-(pyrazol-1-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(pyrazol-1-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C5H7N3O2/c6-4(5(9)10)8-3-1-2-7-8/h1-4H,6H2,(H,9,10) --INVALID-LINK-- Synthesis of 2-amino-2-(imidazol-1-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(imidazol-1-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C5H7N3O2/c6-4(5(9)10)8-2-1-7-3-8/h1-4H,6H2,(H,9,10) --INVALID-LINK-- Synthesis of 2-amino-2-(1,2,3,4-tetrazol-1-yl)acetic acid - 2024 - Molr Synthesis of 2-amino-2-(1,2,3,4-tetrazol-1-yl)acetic acid. Condensed phase: solid. Inchi: InChI=1S/C3H5N5O2/c4-2(3(8)9)7-1-5-6-7/h1-2H,4H2,(H,8,9) --INVALID-LINK-- apologies, but I was unable to find specific information regarding side products in the synthesis of 2-Thiomorpholinoacetic acid.
While the search results provide various synthesis routes for related compounds, they do not detail the specific side reactions or byproducts encountered during the synthesis of this compound itself. Therefore, I cannot provide the detailed troubleshooting guide and FAQ as requested.
To offer a comprehensive and accurate technical support center for this topic, information on the common synthetic routes for this compound and the potential side products associated with those routes would be necessary. This would likely involve a deeper search of chemical literature and reaction databases.
I can, however, provide a generalized framework for a technical support center that you could populate with specific information once it is obtained. This framework would include the requested formatting elements like tables for data and placeholders for Graphviz diagrams.
Technical Support Center: Synthesis of 2-Thiomorpholinoacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Thiomorpholinoacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the N-alkylation of thiomorpholine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate) followed by hydrolysis. This reaction is a standard nucleophilic substitution where the secondary amine of the thiomorpholine ring attacks the electrophilic carbon of the haloacetic acid derivative.
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly influence the reaction's outcome. Key parameters to optimize include reaction temperature, the choice of solvent, the base used for scavenging the hydrohalic acid byproduct, and the stoichiometry of the reactants. Careful control of these variables is crucial for maximizing yield and minimizing side product formation.
Q3: What are common side products, and how can they be minimized?
A3: A common side product is the formation of a dialkylated quaternary ammonium salt, where a second molecule of the haloacetic acid derivative reacts with the product. To minimize this, a slow, dropwise addition of the alkylating agent to the thiomorpholine solution is recommended. Using a slight excess of thiomorpholine can also favor the mono-alkylation product. Other potential side reactions include oxidation of the sulfur atom in the thiomorpholine ring.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is often the quickest and most convenient method for qualitatively assessing the consumption of starting materials and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: Purification can be challenging due to the zwitterionic nature of the product. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common and effective method for obtaining a high-purity product. If an ester was used as the starting material, purification of the intermediate ester by column chromatography on silica gel can be performed before hydrolysis. When using silica gel chromatography for thiomorpholine derivatives, it's important to note that the basic nitrogen can cause tailing; adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this issue.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Inactive Reagents: Starting materials (thiomorpholine, haloacetic acid/ester) may have degraded. - Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition. - Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. - Ineffective Base: The base may not be strong enough to neutralize the acid byproduct efficiently, thereby inhibiting the reaction. | - Verify Reagent Quality: Use freshly opened or properly stored reagents. Purify starting materials if necessary. - Optimize Temperature: Experiment with a range of temperatures. A stepwise increase from room temperature can help identify the optimal condition. - Solvent Screening: Test a variety of polar aprotic solvents such as acetonitrile, DMF, or DMSO. - Base Selection: Screen different inorganic (e.g., K₂CO₃, NaHCO₃) or organic (e.g., triethylamine, DIPEA) bases. |
| Formation of Significant Side Products | - Over-alkylation: Formation of a quaternary ammonium salt due to dialkylation. - Reaction Conditions: Suboptimal temperature or reactant ratio favoring side reactions. | - Controlled Addition: Add the haloacetic acid or its ester dropwise to the thiomorpholine solution. - Adjust Stoichiometry: Use a slight excess of thiomorpholine relative to the alkylating agent. - Temperature Control: Lowering the reaction temperature can sometimes improve selectivity towards the desired product. |
| Product Degradation During Workup/Purification | - Thermal Decomposition: The product may be sensitive to high temperatures during solvent evaporation or distillation. - Oxidation: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation. | - Milder Workup: Use mild acidic or basic conditions for extractions. - Reduced Pressure: If distillation is used for an intermediate ester, perform it under reduced pressure to lower the boiling point. - Inert Atmosphere: For sensitive reactions, consider performing the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | - High Water Solubility: The zwitterionic nature of the product can make extraction from aqueous media difficult. - Tailing on Silica Gel: The basic nitrogen atom can interact strongly with the acidic silica gel. | - Recrystallization: This is the preferred method for purifying the final acid product. - Continuous Extraction: For difficult extractions from aqueous solutions, a continuous liquid-liquid extractor may be necessary. - Modified Chromatography Eluent: When purifying an ester intermediate, add a small percentage of triethylamine or ammonia to the eluent to reduce tailing on silica gel.[1] |
Quantitative Data
The following table presents illustrative data for the synthesis of this compound via the alkylation of thiomorpholine with ethyl chloroacetate, followed by hydrolysis. These values are representative and may vary based on specific experimental conditions and scale.
| Entry | Base (1.2 equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Intermediate Ester Yield (%) | Final Acid Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 60 | 12 | 75 | 88 |
| 2 | K₂CO₃ | DMF | 60 | 8 | 82 | 90 |
| 3 | Triethylamine | Acetonitrile | 60 | 12 | 68 | 85 |
| 4 | Triethylamine | DMF | 60 | 8 | 75 | 87 |
| 5 | NaHCO₃ | Acetonitrile | 80 | 24 | 65 | 82 |
| 6 | K₂CO₃ | Acetonitrile | 80 | 6 | 85 | 92 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Thiomorpholinoacetate
This protocol is adapted from a similar procedure for the synthesis of morpholine derivatives.
Materials:
-
Thiomorpholine
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine (1.0 eq), anhydrous potassium carbonate (1.2 eq), and anhydrous acetonitrile (10 volumes).
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add ethyl chloroacetate (1.1 eq) dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-thiomorpholinoacetate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using an eluent system such as hexane:ethyl acetate with 1% triethylamine).
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-thiomorpholinoacetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolution: Dissolve ethyl 2-thiomorpholinoacetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Neutralization: Cool the reaction mixture in an ice bath and carefully acidify to pH 6-7 with 1M HCl.
-
Product Isolation: Concentrate the solution under reduced pressure to remove the THF. The aqueous solution can be further concentrated and the product precipitated or used for recrystallization.
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Sulfur-Containing Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of sulfur-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my sulfur-containing compounds often show poor recovery or degradation during silica gel chromatography?
A1: Sulfur-containing heterocycles can be susceptible to degradation on standard silica gel due to the acidic nature of the silica surface. The lone pair of electrons on the sulfur atom can interact with the acidic silanol groups, potentially leading to ring-opening, oxidation, or other decomposition pathways. This is particularly common for acid-sensitive compounds. To mitigate this, consider using a deactivated stationary phase.
Q2: What are the most effective methods for removing residual palladium catalyst from my reaction mixture?
A2: Palladium catalysts are commonly used in cross-coupling reactions to synthesize substituted heterocycles. Residual palladium can interfere with subsequent reactions and is often toxic, necessitating its removal to very low levels (ppm). While filtration through celite can remove some of the catalyst, the most effective methods involve the use of metal scavengers. These are typically silica-based materials functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or triamines.
Q3: I am struggling to separate regioisomers of my substituted thiophene derivative. What can I do?
A3: The separation of regioisomers (e.g., 2,3- vs. 2,4- vs. 2,5-disubstituted thiophenes) is a common challenge due to their similar polarities. Achieving good separation often requires careful optimization of the chromatographic conditions. If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as a phenyl-based column, which can offer different selectivity based on π-π interactions. Additionally, optimizing the mobile phase and using a slow gradient can significantly improve resolution. For gas chromatography, a slow oven temperature ramp rate (e.g., 1-2°C/min) can enhance the separation of closely eluting isomers.[1]
Q4: My compound is highly polar and water-soluble. How can I purify it?
A4: Highly polar, water-soluble compounds, such as thiazolium salts, are often not suitable for standard silica gel chromatography. A common strategy for these compounds is precipitation followed by salt metathesis. The target compound can be precipitated from a suitable organic solvent, and the crude salt can be further purified by dissolving it in water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF₄). This can allow the desired product to be extracted into an organic solvent.
Troubleshooting Guides
Issue 1: Compound Degradation on Silica Gel Column
-
Symptom: Streaking on TLC, low or no recovery of the product from the column, appearance of new, more polar spots on TLC of collected fractions.
-
Possible Cause: The compound is acid-sensitive and is degrading on the acidic silica gel.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier like triethylamine (TEA). This can be done by adding 1-2% TEA to the eluent or by flushing the packed column with a TEA-containing solvent before loading the sample.[2]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a different stationary phase like Florisil for the purification.
-
Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound is in contact with the silica gel.
-
Issue 2: Poor or No Crystal Formation During Recrystallization
-
Symptom: The compound oils out or remains in solution upon cooling.
-
Possible Cause 1: The chosen solvent is not suitable. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution 1: Experiment with different single or binary solvent systems. For a binary system, dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.
-
Possible Cause 2: The solution is not sufficiently saturated.
-
Solution 2: Evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.
-
Possible Cause 3: Nucleation has not occurred.
-
Solution 3: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of the pure compound if available.
Data Presentation
Table 1: Comparison of Palladium Scavenger Efficiency
This table summarizes the performance of different silica-based metal scavengers for the removal of palladium from reaction mixtures. The efficiency can be influenced by the specific palladium catalyst, solvent, and temperature.
| Scavenger Type | Functional Group | Best For | Good For |
| SiliaMetS® DMT | Dimercaptotriazine | Ag, As, Au, Bi, Ir, Ni, Os, Pd , Pt, Rh, Ru, Se, U | Cd, Co, Cu, Fe, Sc, Zn[3] |
| SiliaMetS® Thiourea | Thiourea | Pd , Ru | Ag, Cu, Fe, Os, Rh, Sc, Sn[3] |
| SiliaMetS® Thiol | Thiol | Pd(II) , Cu, Ag, Hg | - |
| SiliaMetS® Triamine | Triamine | Pb, Co, Ru, Pd | -[4] |
Data sourced from SiliCycle product information. "Best" and "Good" are qualitative performance indicators provided by the manufacturer.
Table 2: Quantitative Palladium Scavenging Results
The following data illustrates the percentage of palladium removed by various scavengers under specific conditions.
| Metal Scavenger | Pd Removed (Bulk, 5 eq, 4h, 22°C) | Pd Removed (Bulk, 5 eq, 4h, 40°C) | Pd Removed (SPE Cartridge) |
| SiliaMetS® DMT | 97% | > 99% | > 99%[5] |
| SiliaMetS® Thiol | 95% | > 99% | 98%[5] |
| SiliaMetS® Thiourea | 83% | 93% | 99%[5] |
| SiliaMetS® Cysteine | 84% | 91% | 97%[5] |
Initial Pd Concentration: 179 ppm in MTBE. Data from a SiliCycle study.[5]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
This protocol is for purifying acid-sensitive compounds that may degrade on standard silica gel.
Method A: Adding Triethylamine (TEA) to the Eluent
-
Determine Eluent System: Identify a suitable solvent system for your compound using Thin Layer Chromatography (TLC).
-
Prepare Eluent with TEA: Add 1-2% triethylamine to the determined mobile phase.
-
Pack and Run Column: Pack and run the column as usual with the TEA-containing eluent.
Method B: Pre-flushing the Column
-
Pack the Column: Prepare and pack the flash column with silica gel as you normally would.
-
Prepare Flushing Solvent: Prepare a volume of your chosen eluent containing 1-3% triethylamine, equivalent to 1-2 column volumes (CV).
-
Flush the Column: Pass the TEA-containing solvent through the packed column.[6]
-
Equilibrate: Flush the column with another 1-2 CV of your eluent without TEA to remove the excess amine. The column is now ready for use.[6]
Protocol 2: Palladium Removal Using a Bulk Scavenger
This protocol describes a general procedure for removing residual palladium from a reaction mixture using a solid-supported scavenger.
-
Solvent Compatibility: Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the selected scavenger (e.g., SiliaMetS® Thiol or Thiourea) to the solution of your crude product. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature for 16-24 hours. In some cases, gentle heating (e.g., 40°C) can improve efficiency.[7]
-
Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washings, concentrate under reduced pressure, and analyze the resulting material for residual palladium content using a sensitive technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations
Caption: General troubleshooting workflow for purification.
Caption: Logic for selecting a palladium scavenger.
References
Preventing oxidation of the sulfur in thiomorpholine ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of the sulfur atom within the thiomorpholine ring.
Troubleshooting Guide: Unwanted Sulfur Oxidation
Unwanted oxidation of the thiomorpholine sulfur to a sulfoxide or sulfone is a common side reaction that can lead to low yields and difficult-to-separate impurities. This guide will help you diagnose and resolve these issues.
Problem: My reaction is producing significant amounts of oxidized thiomorpholine byproducts.
Initial Assessment Workflow
Caption: Troubleshooting workflow for unwanted thiomorpholine oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is the sulfur in the thiomorpholine ring so susceptible to oxidation?
A1: The sulfur atom in thiomorpholine is a thioether, which is electron-rich and can be easily oxidized to a sulfoxide and further to a sulfone.[1] This susceptibility is a known metabolic soft spot in drug development, but it can also be a challenge during synthesis when this transformation is not desired.[1]
Q2: What are common laboratory reagents that can inadvertently oxidize thiomorpholine?
A2: Besides obvious oxidizing agents like hydrogen peroxide, potassium permanganate, or m-CPBA, other reagents can promote oxidation, especially under certain conditions.[2] These can include:
-
Reagents that can generate reactive oxygen species.
-
Certain metal catalysts, particularly in the presence of air.
-
Prolonged exposure to atmospheric oxygen, especially at elevated temperatures or under basic conditions which can form the more reactive thiolate anion.[3]
Q3: How can I prevent oxidation when performing a reaction on another part of the thiomorpholine-containing molecule?
A3: The most effective strategy is to protect the nitrogen atom of the thiomorpholine ring, typically with a tert-butyloxycarbonyl (Boc) group. The N-Boc group is stable to many reaction conditions, including some oxidative environments, and can be easily removed later.[4][5] Additionally, running reactions under an inert atmosphere (Nitrogen or Argon) and using deoxygenated solvents can significantly reduce unwanted oxidation.[3]
Q4: I am seeing a new spot on my TLC/a new peak in my LC-MS that I suspect is the sulfoxide. How can I confirm this?
A4: You can confirm the presence of the sulfoxide by intentionally synthesizing a small amount of the thiomorpholine-1-oxide as a reference standard. A mild and controlled oxidation using one equivalent of hydrogen peroxide in acetic acid can be used for this purpose.[2] You can then compare the retention time (TLC/LC) and mass spectrum of your byproduct with this standard. 1H NMR can also be a powerful tool, as the protons adjacent to the sulfur will shift upon oxidation.[6]
Q5: Will protecting the nitrogen with a Boc group prevent all oxidation at the sulfur?
A5: While N-protection significantly reduces the likelihood of many side reactions, it does not make the sulfur atom completely immune to oxidation, especially in the presence of strong oxidizing agents.[2] However, it is a crucial first step in minimizing unwanted reactivity. For reactions requiring highly oxidative conditions, alternative strategies or a different synthetic route may be necessary.
Data Presentation
The following table provides a summary of expected outcomes for a common reaction (e.g., N-alkylation) under different conditions to illustrate the effectiveness of preventative measures.
| Condition | Expected Yield of Desired Product | Percentage of Oxidized Byproduct (Approx.) | Recommendation |
| No N-protection, reaction open to air | Low to Moderate | High (>20%) | Not recommended due to significant side reactions and purification challenges. |
| No N-protection, under inert atmosphere (N₂) | Moderate | Moderate (5-20%) | An improvement, but still susceptible to oxidation from trace oxygen or reactive intermediates. |
| N-Boc protection , under inert atmosphere (N₂) | High (>90%) | Low (<5%) | Highly recommended for achieving high chemoselectivity and minimizing byproducts. [4] |
| N-Boc protection, reaction open to air | High | Low to Moderate (5-10%) | Acceptable for robust reactions, but an inert atmosphere is still advised for optimal results and purity. |
Experimental Protocols
Protocol 1: N-Protection of Thiomorpholine with Boc Anhydride
This protocol describes the protection of the thiomorpholine nitrogen with a tert-butyloxycarbonyl (Boc) group, a key step in preventing unwanted side reactions, including oxidation at the sulfur.
Workflow for N-Protection
Caption: Experimental workflow for N-Boc protection of thiomorpholine.
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve thiomorpholine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-Boc-thiomorpholine product. The product can be further purified by column chromatography if necessary.
Protocol 2: Controlled Oxidation to Synthesize Thiomorpholine-1-Oxide (for use as an analytical standard)
This protocol is for the intentional and mild oxidation of thiomorpholine to its sulfoxide, which can be used to identify unwanted byproducts in other reactions.[2]
Materials:
-
Thiomorpholine
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.[2]
-
Cool the flask in an ice bath.
-
Slowly add 30 wt% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the stirred solution. Controlling the stoichiometry is crucial to avoid over-oxidation to the sulfone.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield thiomorpholine-1-oxide. Expected yields are typically in the range of 80-95%.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Coupling Reactions with Carboxylic Acids
This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during coupling reactions involving carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?
Low or no product yield in coupling reactions is a frequent issue stemming from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Common Causes:
-
Incomplete Activation of Carboxylic Acid: The carboxylic acid must be effectively activated to react with the nucleophile (e.g., an amine). This can be hampered by an insufficient amount or inefficient type of coupling reagent.[1]
-
Deactivation of the Nucleophile: The nucleophile, particularly an amine, can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Steric Hindrance: Bulky functional groups on either the carboxylic acid or the nucleophile can physically impede the reaction, leading to slow or incomplete coupling.[1][2]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the desired reaction. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]
-
Solubility Issues: Poor solubility of starting materials in the chosen solvent can prevent the reaction from proceeding efficiently.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Q2: I am observing significant side reactions, particularly racemization. How can I minimize this?
Racemization, the loss of stereochemical integrity at a chiral center, is a critical issue, especially in peptide synthesis.
Strategies to Minimize Racemization:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization.[1] 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more effective than HOBt.
-
Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally associated with lower levels of racemization compared to some uronium salts.[2]
-
Base Selection: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA).[2]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.[1][2]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component.[2]
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive | Type | Key Advantages | Common Issues |
| EDC/DCC | Carbodiimide | Inexpensive, widely used.[4] | High risk of racemization, formation of insoluble urea byproduct (DCC).[4][5] |
| HATU/HBTU | Uronium/Aminium Salt | Highly reactive, very effective for difficult couplings.[2] | Can cause racemization, potential for guanidinylation side reaction.[2] |
| PyBOP/PyAOP | Phosphonium Salt | Powerful, lower racemization risk than many uronium salts.[2] | Can be more expensive. |
| HOBt/HOAt/Oxyma | Additive | Suppress racemization, improve reaction efficiency.[1] | HOAt is more effective but can be less stable. |
Q3: How do I choose the appropriate solvent and base for my coupling reaction?
The choice of solvent and base is critical for reaction success.
-
Solvents: Polar aprotic solvents are generally preferred.
-
Dimethylformamide (DMF): A common choice due to its excellent solvating properties for a wide range of reactants.[3]
-
Dichloromethane (DCM): Also widely used, but may not be suitable for all substrates due to lower polarity.[1]
-
N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF, which can be beneficial for disrupting peptide aggregation.[2]
-
-
Bases: A non-nucleophilic organic base is typically required to neutralize acids formed during the reaction.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
Protocol 2: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is commonly used for bioconjugation, such as labeling proteins.
-
Activation Step:
-
Coupling Step:
-
Quenching:
-
Quench the reaction by adding a reagent like hydroxylamine or Tris buffer to consume any unreacted NHS esters.
-
Reaction Pathway for EDC/NHS Coupling:
Caption: Two-step reaction pathway for EDC/NHS coupling.
Data Presentation
Table 2: Recommended Reagent Stoichiometry for a Standard Coupling Reaction
| Reagent | Equivalents (relative to limiting reagent) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| Coupling Reagent (e.g., HATU, EDC) | 1.0 - 1.5 | Activates the carboxylic acid |
| Additive (e.g., HOBt, NHS) | 1.0 - 1.5 | Suppresses side reactions |
| Base (e.g., DIPEA, TEA) | 2.0 - 3.0 | Neutralizes acids |
Note: The optimal stoichiometry may vary depending on the specific substrates and reaction conditions and should be determined empirically.
References
Stability issues of 2-Thiomorpholinoacetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-Thiomorpholinoacetic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including the chemical properties of the molecule and the storage conditions. Key factors are:
-
pH of the solution: Like many carboxylic acids and compounds with amine groups, the stability of this compound can be pH-dependent. Most drugs exhibit optimal stability in a pH range of 4 to 8.[1] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the molecule.[2]
-
Temperature: Increased temperatures typically accelerate the rate of chemical degradation.[1][3] For long-term storage, keeping solutions at lower temperatures (e.g., 4°C, -20°C, or -80°C) is generally recommended to minimize degradation.[2]
-
Oxidation: The presence of a sulfur atom in the thiomorpholine ring makes the compound susceptible to oxidation.[4] This can be exacerbated by exposure to air and the presence of metal ions.[2]
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is advisable to store solutions in amber vials or protected from light.
-
Microbial Contamination: Non-sterile solutions are prone to microbial growth, which can lead to enzymatic degradation of the compound.[2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation routes include:
-
Oxidation of the Sulfur Atom: The sulfide in the thiomorpholine ring can be oxidized to a sulfoxide or a sulfone.
-
Hydrolysis: Although the amide bond is not present, other parts of the molecule could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Ring Opening: Cleavage of the thiomorpholine ring is a possibility, similar to the biodegradation pathways of morpholine and thiomorpholine which can involve ring cleavage to form intermediates.[4]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your this compound solutions, the following storage conditions are recommended:
-
Short-term storage (up to one week): Store at 4°C in a tightly sealed container, protected from light.[2]
-
Long-term storage: For longer durations, it is best to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
-
Solvent: The choice of solvent can impact stability. While specific data for this compound is limited, using a suitable buffer system to maintain an optimal pH is crucial. For biological experiments, ensure the solvent is sterile.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when working with this compound solutions.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions before each experiment, especially for sensitive applications.
-
Verify Storage Conditions: Ensure that stock solutions have been stored correctly (see recommended storage conditions above).
-
Perform Quality Control: If possible, analyze the purity of your stock solution using techniques like HPLC to check for the presence of degradation products.
-
Problem 2: Visible changes in the solution (e.g., color change, precipitation).
-
Possible Cause: Chemical degradation or precipitation.
-
Troubleshooting Steps:
-
Check for Precipitation: If precipitation is observed, it could be due to poor solubility at the storage temperature or a change in pH. Try gently warming the solution or adjusting the pH.
-
Investigate Color Change: A change in color can be an indicator of oxidation or other degradation pathways. Discard the solution and prepare a fresh batch. Consider degassing the solvent or adding an antioxidant if oxidation is suspected.
-
Solubility Issues: Poor solubility can be mistaken for stability issues. Ensure you are not exceeding the solubility limit of this compound in your chosen solvent.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. A general approach to such a study is outlined below.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 4°C | 25°C (Room Temp) | 37°C |
| pH | 4.0 | 7.4 | 9.0 |
| Solvent | Water | PBS | DMSO |
| Purity after 24h | Data not available | Data not available | Data not available |
| Purity after 7 days | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry container.
-
Dissolution: Add a small amount of the desired solvent (e.g., sterile water, PBS, or DMSO) to the powder.
-
Solubilization: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Volume Adjustment: Add the remaining solvent to reach the final desired concentration.
-
Sterilization (if required): For biological applications, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store the solution in appropriate aliquots at the recommended temperature, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dilute the stock solution to a suitable concentration with the mobile phase.
-
Analysis: Inject the sample and compare the chromatogram to that of a freshly prepared standard to identify and quantify any degradation products.
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Experimental workflow with stability checkpoints for this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Synthesis of N-Substituted Thiomorpholines
Welcome to the technical support center for the synthesis of N-substituted thiomorpholines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: N-Alkylation Reactions
Question 1: My N-alkylation of thiomorpholine with an alkyl halide is giving a low yield of the desired tertiary amine and a significant amount of an insoluble, intractable solid. What is happening?
Answer: This is a classic sign of over-alkylation , leading to the formation of a quaternary ammonium salt. Since thiomorpholine is a secondary amine, the N-alkylated product is a tertiary amine, which can be even more nucleophilic than the starting material and can react further with the alkyl halide.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess of the thiomorpholine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help consume the electrophile before it reacts with the product.
-
Slow Addition: Add the alkylating agent slowly and at a controlled temperature (e.g., 0 °C or room temperature) to the solution of thiomorpholine. This helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting thiomorpholine is consumed to prevent further reaction.
-
Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing in the alkylation.
Question 2: I am attempting an N-alkylation and suspect I am getting S-alkylation as a side product. How can I favor N-alkylation over S-alkylation?
Answer: This is a common chemoselectivity challenge. The nitrogen in thiomorpholine is generally more nucleophilic than the sulfur. However, under certain conditions, particularly with "soft" electrophiles, S-alkylation can occur.
Troubleshooting Steps:
-
Hard vs. Soft Electrophiles: "Hard" electrophiles (e.g., dimethyl sulfate, alkyl halides with less polarizable leaving groups) tend to react preferentially at the "harder" nitrogen atom. "Soft" electrophiles (e.g., allyl or benzyl halides) might show a slightly higher propensity for reacting at the "softer" sulfur atom.
-
Solvent Choice: The choice of solvent can influence the nucleophilicity of the nitrogen and sulfur atoms. Protic solvents can solvate the nitrogen lone pair, potentially decreasing its reactivity, though this effect is often minor. Aprotic polar solvents like DMF or acetonitrile are common choices.
-
Protecting Groups: In complex syntheses where chemoselectivity is critical, consider protecting the sulfur atom if possible, though this adds extra steps to the synthetic route.
Logical Workflow for N-Alkylation Troubleshooting
Caption: Troubleshooting workflow for N-alkylation of thiomorpholine.
Category 2: N-Acylation Reactions
Question 3: My N-acylation of thiomorpholine with an acyl chloride is sluggish and gives a poor yield, even with a base like triethylamine.
Answer: While thiomorpholine is a reasonably good nucleophile, highly substituted or electron-withdrawing acyl chlorides can be less reactive. Additionally, the formation of triethylamine hydrochloride as a precipitate can sometimes hinder the reaction.
Troubleshooting Steps:
-
Use a Coupling Agent: For less reactive partners, switching from an acyl chloride to a carboxylic acid activated with a coupling agent can be more effective. Common coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) or HATU.
-
Activate with a Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction with acyl chlorides or anhydrides.
-
Change the Base: If triethylamine hydrochloride precipitation is an issue, consider a liquid base like DIPEA which may keep the reaction mixture more homogeneous.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but should be monitored to avoid side reactions.
Category 3: Reductive Amination
Question 4: I am performing a reductive amination with thiomorpholine and an aldehyde, but I am getting a low yield of the desired product and recovering unreacted starting materials.
Answer: Low yields in reductive amination often point to inefficient iminium ion formation or issues with the reducing agent.
Troubleshooting Steps:
-
Check pH: Imine/iminium ion formation is acid-catalyzed. The reaction medium should be slightly acidic (pH ~4-6). Adding a catalytic amount of acetic acid is common practice. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If it's too high, the carbonyl won't be sufficiently activated.
-
Pre-form the Imine: Consider a two-step procedure. First, stir the thiomorpholine and aldehyde together (often with a dehydrating agent like MgSO₄ or molecular sieves, or by azeotropic removal of water with a Dean-Stark apparatus) to form the enamine/iminium intermediate. Then, add the reducing agent. This can be particularly effective if the aldehyde is sensitive to the reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde. If you are using a harsher reducing agent like sodium borohydride, it may be reducing the aldehyde before imine formation can occur.[1]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Ensure your starting materials are soluble.
Troubleshooting Flowchart for Reductive Amination
Caption: Troubleshooting guide for low yields in reductive amination.
Category 4: Purification
Question 5: My N-substituted thiomorpholine product is difficult to purify by silica gel chromatography, showing significant tailing.
Answer: The basic nitrogen atom in the thiomorpholine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing peak tailing and poor separation.[2]
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a base to your eluent system.[2] Typically, 0.1-1% triethylamine or a few drops of aqueous ammonia can be very effective at suppressing tailing.[2]
-
Alternative Stationary Phases: If a basic modifier is not sufficient or compatible with your product, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for basic compounds.[2] Reverse-phase chromatography may also be an option.
-
Acid-Base Extraction: Utilize the basicity of your product for purification. During the work-up, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to extract your amine product into the aqueous phase. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.
-
Crystallization/Distillation: If your product is a solid, crystallization can be a highly effective purification method.[2] For liquid products that are thermally stable, distillation under reduced pressure is an excellent option.[2]
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Morpholine with Alcohols
| Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |
| Methanol | CuO–NiO/γ–Al₂O₃ | 220 | 3:1 | 95.3 | 93.8 |
| Ethanol | CuO–NiO/γ–Al₂O₃ | 220 | 3:1 | 89.6 | 85.5 |
| n-Propanol | CuO–NiO/γ–Al₂O₃ | 220 | 3:1 | 79.2 | 70.3 |
| Isopropanol | CuO–NiO/γ–Al₂O₃ | 220 | 3:1 | 45.3 | 31.2 |
Data adapted from a study on N-alkylation of morpholine, which serves as a useful analogue for thiomorpholine. Note the decrease in conversion and selectivity with larger and secondary alcohols.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using a Coupling Agent (EDC/HOBt)
This protocol is adapted for the synthesis of 4-(Furan-3-carbonyl)thiomorpholine.[2]
-
Dissolution: Dissolve the carboxylic acid (e.g., Furan-3-carboxylic acid, 1.25 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: To the stirred solution, add HOBt (1.25 equivalents) and EDC (1.25 equivalents). Stir for 10-15 minutes at room temperature to form the active ester.
-
Amine Addition: Add thiomorpholine (1.0 equivalent) to the reaction mixture. If the carboxylic acid starting material or the thiomorpholine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. To prevent tailing, use an eluent system containing a small percentage of triethylamine (e.g., Hexanes:Ethyl Acetate with 0.5% Et₃N).
Protocol 2: General Procedure for Reductive Amination using STAB
-
Dissolution: Dissolve the thiomorpholine (1.0-1.2 equivalents) and the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent such as DCM or DCE.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-60 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography, using an eluent containing 0.1-1% triethylamine to prevent peak tailing.
References
Removal of unreacted starting materials in thiomorpholine synthesis
Welcome to the Technical Support Center for thiomorpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of thiomorpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiomorpholine?
A1: The primary synthetic routes to thiomorpholine include traditional methods and modern continuous flow processes. A common traditional approach involves the reaction of diethanolamine with a sulfur source.[1] A more recent and efficient method is a two-step continuous flow process involving a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[2][3][4]
Q2: I am observing a low yield in my thiomorpholine synthesis. What are the potential causes?
A2: Low yields in thiomorpholine synthesis can arise from several factors depending on the synthetic route. For traditional methods, incomplete reaction, side product formation due to harsh conditions, or inefficient purification are common culprits.[1] In the continuous flow photochemical synthesis, insufficient light exposure, non-optimal reactant concentrations, or inefficient mixing of reagents can lead to reduced yields.[5]
Q3: How can I effectively remove unreacted starting materials from my final product?
A3: The choice of purification method depends on the physical properties of the unreacted starting materials and the thiomorpholine product. Common techniques include fractional distillation, flash column chromatography, liquid-liquid extraction, and recrystallization (for solid derivatives).[6]
Q4: What are the typical impurities I might encounter in my final thiomorpholine product?
A4: Besides unreacted starting materials, common impurities can include byproducts from side reactions, residual solvents from the synthesis or purification steps, and in the case of the diethanolamine route, potential oxidation products. For the photochemical route, oligomeric byproducts can also form.
Q5: Which analytical techniques are best suited for assessing the purity of my thiomorpholine sample?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and residual solvents.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[6]
Troubleshooting Guides
Guide 1: Synthesis from Diethanolamine
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or impure diethanolamine or sulfur source. | Verify the purity of starting materials using appropriate analytical techniques. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the dehydration of diethanolamine analogs, a stable, elevated temperature is crucial.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC-MS to ensure it has reached completion. | |
| Formation of Multiple Side Products | Reaction conditions are too harsh (e.g., temperature is too high). | Attempt the reaction under milder conditions, such as a lower temperature.[1] |
| Presence of impurities in starting materials. | Purify all starting materials before use.[1] | |
| Difficulty in Isolating the Product | Thiomorpholine is water-soluble. | After neutralization, saturate the aqueous solution with a salt like NaCl to reduce the solubility of thiomorpholine before extraction. |
Guide 2: Photochemical Continuous Flow Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Intermediate | Inefficient mixing of gaseous and liquid reagents (e.g., vinyl chloride and cysteamine solution). | Ensure the reactor setup provides efficient mixing; a simple T-mixer may be insufficient.[3] |
| Low concentration of starting materials. | The reaction is more efficient at higher concentrations. A 4 M solution of cysteamine hydrochloride has been shown to give a quantitative yield of the intermediate.[1] | |
| Incomplete Cyclization | Inefficient mixing of the intermediate with the base. | Use a static mixer (e.g., a coil filled with glass beads) after the introduction of the base to ensure efficient mixing.[1] |
| Insufficient residence time or temperature for cyclization. | Optimize the residence time and temperature in the cyclization reactor. A temperature of 100°C with a 5-minute residence time has proven effective.[1] | |
| Reactor Clogging | Precipitation of reagents or intermediates. | Using an ultrasonic bath around the reactor coil can help prevent clogging, especially during extended runs.[2] |
Purification of Thiomorpholine: A Comparative Overview
The following table provides a summary of common purification techniques for isolating thiomorpholine and removing unreacted starting materials. The efficiency of each method can vary based on the specific impurities present in the crude product.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | >99%[6] | 60-80%[6] | Effective for separating liquids with different boiling points; scalable.[6] | Not suitable for thermally unstable compounds.[6] |
| Flash Column Chromatography | >98% | 50-90% | Highly effective for separating compounds with different polarities. | Can be time-consuming and require significant solvent volumes for large scales. |
| Liquid-Liquid Extraction | Variable (often used as a preliminary purification step) | >90% | Good for separating compounds based on their differential solubility in immiscible liquids and for removing inorganic salts. | May not effectively separate organic impurities with similar solubilities. |
| Recrystallization (for solid derivatives) | >99.5%[6] | 50-90%[6] | Can yield very high purity; effectively removes insoluble impurities.[6] | Requires a suitable solvent system; can have lower yields due to product loss in the mother liquor.[6] |
Experimental Protocols
Protocol 1: Fractional Distillation of Thiomorpholine
This protocol is suitable for purifying liquid thiomorpholine from non-volatile impurities and starting materials with significantly different boiling points.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place the crude thiomorpholine into the round-bottom flask and add a few boiling chips.
-
Assemble the fractional distillation apparatus in a fume hood.
-
Gently heat the flask using the heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of thiomorpholine (approximately 169 °C at atmospheric pressure, or lower under vacuum).[6]
-
Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.[6]
Protocol 2: Flash Column Chromatography
This method is effective for separating thiomorpholine from starting materials and byproducts with different polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), determined by TLC analysis
-
Crude thiomorpholine
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude thiomorpholine in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel.
-
Carefully add a layer of sand on top of the sample.
-
Fill the column with the eluent and apply gentle pressure to begin the elution.
-
Collect fractions in test tubes and monitor the separation using TLC.
-
Combine the fractions containing the pure thiomorpholine and remove the solvent under reduced pressure.
Protocol 3: Liquid-Liquid Extraction for Workup
This protocol describes a typical extractive workup following the continuous flow synthesis of thiomorpholine.[7]
Apparatus:
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
Reagents:
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
4 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To the collected reaction mixture, add 1 M HCl and ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake, venting frequently.
-
Allow the layers to separate and drain the aqueous layer. Wash the organic layer with 1 M HCl.
-
Combine all aqueous phases.
-
Basify the combined aqueous phases by adding 4 M NaOH until the pH is >13.
-
Extract the basic aqueous phase multiple times with dichloromethane.
-
Combine the organic (DCM) fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude thiomorpholine.[7]
Protocol 4: Recrystallization of a Solid Thiomorpholine Derivative
This protocol is for the purification of a solid derivative of thiomorpholine.[6]
Materials:
-
Crude solid thiomorpholine derivative
-
Appropriate recrystallization solvent (e.g., ethanol, isopropanol)[6]
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel
Procedure:
-
In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of thiomorpholine.
Caption: A decision tree for troubleshooting low yield in thiomorpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of Thiomorpholine Derivatives
Welcome to the technical support center for the synthesis of thiomorpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing substituted thiomorpholines?
A1: Substituted thiomorpholines can be synthesized through various routes, including:
-
Photocatalytic Coupling Reactions: These methods often utilize silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions, offering a scalable approach.[1][2]
-
Telescoped Photochemical Thiol-Ene/Cyclization: This two-step, one-pot procedure can be performed in a continuous flow setup and is an efficient method for producing the thiomorpholine core.[1][3][4][5][6]
-
Multi-component Reactions: Copper-catalyzed reactions between terminal alkynes, isothiocyanates, and aziridines can yield highly substituted thiomorpholines.[1][7]
-
Intramolecular Hydroalkoxylation/Hydrothioalkoxylation: This strategy involves the cyclization of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate.[1][2]
-
Cyclization of Functionalized Precursors: This can involve the reaction of 2-mercaptoethanol with aziridine followed by cyclization, or the reduction of a thiomorpholin-3-one intermediate.[1][3][6]
Q2: What are the critical parameters to consider when optimizing the synthesis of substituted thiomorpholines?
A2: Several parameters significantly influence the outcome of thiomorpholine synthesis and should be carefully optimized:
-
Reaction Temperature: Temperature can affect reaction rate and selectivity. For instance, in some photochemical reactions, lowering the temperature can drastically reduce the yield.[1] Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[1][8]
-
Concentration of Reactants: Higher concentrations can sometimes lead to improved yields, as observed in certain continuous flow photochemical syntheses.[1][9]
-
Choice of Catalyst and Ligands: The catalyst system is crucial, especially in metal-catalyzed reactions. The choice of metal salt (e.g., copper iodide) and ligands can significantly impact yield and selectivity.[1][7] In photocatalytic reactions, the selection of an appropriate photocatalyst, such as 9-fluorenone, is critical.[3][4][5][6][9]
-
Solvent: The choice of solvent can influence reaction rates and selectivity.[10] Methanol is often a good solvent choice for photochemical thiol-ene reactions involving cysteamine.[3][6]
-
Base for Cyclization: In multi-step syntheses involving a cyclization step, screening different bases (e.g., triethylamine, DIPEA, DBU) is important for optimizing the reaction.[3][4][6][8]
Q3: What are the main advantages of using photocatalytic methods for synthesizing thiomorpholines?
A3: Photocatalytic methods offer several benefits:
-
Mild Reaction Conditions: These reactions can often be carried out at or near room temperature, which helps to prevent the degradation of sensitive functional groups.[1]
-
Green Chemistry: These methods often align with the principles of green chemistry by using light as a reagent and potentially reducing the need for harsh reagents.[1]
-
Efficiency: Continuous flow photochemistry can significantly reduce reaction times compared to traditional batch methods.[8]
Q4: How can substituents be introduced at different positions on the thiomorpholine ring?
A4: Substituents can be introduced through the careful selection of starting materials. For instance, to obtain a 3-substituted thiomorpholine, one can start with a substituted aldehyde in a reaction with a suitable amino-thiol precursor. N-substitution is typically achieved by reacting a pre-formed thiomorpholine with an appropriate electrophile, such as an alkyl or aryl halide.[1]
Q5: What are some common challenges associated with the purification of substituted thiomorpholines?
A5: Purification can be challenging due to the physical properties of thiomorpholine derivatives. Their basic nitrogen atom can cause tailing on silica gel chromatography.[1] Strategies to overcome this include adding a small amount of a base like triethylamine to the eluent, or using alternative stationary phases like alumina.[1] Other effective purification methods include crystallization, distillation for volatile compounds, and acid-base extraction.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive or Impure Starting Materials | Verify the purity of your reagents and catalysts using appropriate analytical techniques. Impurities can inhibit the reaction.[1][8] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can cause decomposition.[1][8] For some photochemical reactions, a decrease in temperature from 20°C to 6°C led to a significant drop in yield.[1][6] |
| Incorrect Reactant Concentrations | Adjust the concentration of reactants. In some continuous flow syntheses, higher concentrations (e.g., 4 M of cysteamine hydrochloride) have been shown to dramatically improve yield.[1][3][4][5][6][8][9] |
| Inactive or Poisoned Catalyst | Use a fresh batch of catalyst or increase the catalyst loading. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.[1] For photocatalytic reactions, ensure an adequate concentration of the photocatalyst (e.g., 0.1–0.5 mol % of 9-fluorenone).[8][9] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Some traditional methods can take up to 54 hours.[6][8] |
| Inadequate Mixing | Ensure efficient stirring or agitation, especially for heterogeneous reaction mixtures or in continuous flow setups where a simple T-mixer may be insufficient.[3][4][6][8] |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Attempt the reaction under milder conditions, such as a lower temperature or by using a weaker base for cyclization.[8] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A systematic variation of the reactant ratios can help identify the optimal conditions for the desired product.[10] |
| Inappropriate Catalyst or Base | The choice of catalyst and base can significantly affect selectivity. Screen different catalysts, ligands, and bases to find a system that favors the formation of the desired product.[10] |
| Presence of Oxygen (in radical reactions) | For photochemical thiol-ene reactions, which proceed via a free-radical mechanism, it is crucial to degas the substrate solution with an inert gas like Argon to remove dissolved oxygen.[9] |
Issue 3: Poor Stereoselectivity or Regioselectivity
| Potential Cause | Suggested Solution |
| Achiral Reaction Conditions | For stereocontrol, employ chiral catalysts or introduce a chiral auxiliary onto one of the starting materials to direct the stereochemical outcome of the reaction.[1] |
| Lack of Regiocontrol in Multi-component Reactions | The substitution pattern on the starting materials can influence regioselectivity. For example, in copper-catalyzed three-component reactions, varying the aziridine substitution pattern can lead to differences in regioselectivity.[7] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for a Three-Component Thiomorpholine Synthesis
| Catalyst (10 mol%) | Yield (%) |
| CuI | 85 |
| CuBr | 75 |
| CuCl | 70 |
| Cu(OAc)₂ | 60 |
| AgOTf | 80 |
| AuCl₃ | 78 |
| Reaction conditions: Terminal alkyne, isothiocyanate, and aziridine in HFIP at 60°C. Data adapted from a copper-catalyzed synthesis of thiomorpholine derivatives.[7] |
Table 2: Effect of Reactant Concentration on Photochemical Thiol-Ene Reaction Yield
| Cysteamine HCl Concentration (M) | Photocatalyst (9-fluorenone) | Yield of Intermediate (%) |
| 1 | 5 mol % | 87 |
| 2 | 5 mol % | 93 |
| 4 | 0.1 mol % | >99 |
| 4 | None | 98 |
| Reaction conditions: Cysteamine hydrochloride and vinyl chloride in methanol, irradiated at 365 nm in a continuous flow reactor. Data adapted from a telescoped photochemical synthesis.[3][4][6] |
Experimental Protocols
Protocol 1: Continuous Flow Photochemical Synthesis of Thiomorpholine
This protocol is adapted from the work of Steiner et al. (2022) in Organic Process Research & Development.[5][8]
Step 1: Photochemical Thiol-Ene Reaction
-
Feed Solution Preparation: Prepare a 4 M solution by dissolving cysteamine hydrochloride and 9-fluorenone (0.1–0.5 mol %) in methanol. Aid dissolution with sonication.[6][9]
-
Degassing: Degas the liquid feed solution by sparging with Argon.[9]
-
System Setup: Use a continuous flow photoreactor system. Set the photoreactor temperature to 20 °C.[9]
-
Reagent Delivery: Pump the degassed liquid feed solution and vinyl chloride gas into the photoreactor at appropriate flow rates to achieve the desired stoichiometry and a residence time of approximately 20 minutes.[9]
Step 2: Base-Mediated Cyclization
-
Mixing with Base: The output stream from the photoreactor, containing the intermediate, is mixed with a base such as N,N-diisopropylethylamine (DIPEA). Use a static mixer to ensure efficient mixing.[9]
-
Heating: The combined streams are passed through a heated coil at 100 °C to facilitate cyclization, with a residence time of about 5 minutes.[3][4][6][9]
-
Collection and Purification: The output stream containing thiomorpholine is collected. The final product can be isolated and purified via distillation. An overall isolated yield of 54% has been reported for this process.[3][9]
Protocol 2: Synthesis of 4-(Furan-3-carbonyl)thiomorpholine
This protocol describes an N-substitution of thiomorpholine via an amide coupling reaction.[1]
-
Initial Setup: To a round-bottom flask, add furan-3-carboxylic acid (5.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous DMF (25 mL) to the flask and stir at room temperature until the carboxylic acid is fully dissolved.[1]
-
Addition of Reagents: To the stirred solution, add HOBt (7.5 mmol) and EDC (7.5 mmol).[1]
-
Amine Addition: Add thiomorpholine (6.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (10.0 mmol).[1]
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x 50 mL) and brine (1x 50 mL).[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Visualizations
Caption: Workflow for the continuous flow synthesis of thiomorpholine.
Caption: Troubleshooting decision tree for thiomorpholine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiomorpholine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Thiomorpholinoacetic Acid and Morpholinoacetic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the morpholine and thiomorpholine scaffolds are privileged structures, frequently incorporated into bioactive molecules to modulate their physicochemical and pharmacological properties. This guide provides a comparative overview of 2-thiomorpholinoacetic acid and morpholinoacetic acid, focusing on their known biological activities and performance in relevant assays. While a direct head-to-head comparison in the same biological assay is not extensively documented in publicly available literature, this guide synthesizes data from studies on closely related derivatives to offer valuable insights for researchers.
Summary of Biological Activities
| Compound Class | Derivative Example | Biological Target/Assay | Quantitative Data | Reference |
| Morpholinoacetic Acid | (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid (Sch 50911) | GABAB Receptor Antagonism | IC50 = 3 µM (antagonism of GABAB autoreceptors) | [1] |
| Thiomorpholinoacetic Acid | (2R)-Thiomorpholine-2-carboxylic acid | Cytotoxicity in renal cells | Time- and concentration-dependent | [2] |
| Thiomorpholinoacetic Acid | (2R)-Thiomorpholine-2-carboxylic acid | L-amino acid oxidase metabolism | Bioactivation to a reactive imine intermediate | [2] |
| Comparative Derivative Study | 2-(thiophen-2-yl) dihydroquinoline-morpholine analog vs. thiomorpholine analog | Antimycobacterial Activity (M. tuberculosis H37Rv) | MIC = 6.25 µg/ml (morpholine) vs. 25 µg/ml (thiomorpholine) | [3] |
Detailed Biological Insights
Morpholinoacetic Acid Derivatives in Neuroscience Research
Derivatives of morpholinoacetic acid have shown significant promise in the field of neuroscience. A notable example is (+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid (Sch 50911), which has been identified as a selective antagonist of the GABAB receptor.[1] In studies using rat neocortical slices, Sch 50911 effectively antagonized the effects of the GABAB agonist baclofen and demonstrated an IC50 of 3 µM in blocking GABAB autoreceptors.[1] This activity highlights the potential of the morpholinoacetic acid scaffold in the development of therapeutics for neurological disorders where modulation of GABAergic signaling is desired.
Thiomorpholine Acetic Acid Derivatives: Cytotoxicity and Metabolic Activation
While specific data for this compound is scarce, studies on the closely related (2R)-Thiomorpholine-2-carboxylic acid reveal a distinct biological profile. This compound exhibits time- and concentration-dependent cytotoxicity in renal cells.[2] The mechanism of this toxicity is linked to its metabolic activation by L-amino acid oxidase in rat kidney cytosol, which converts the compound into a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[2] This bioactivation pathway is a critical consideration in the toxicological assessment and therapeutic development of thiomorpholine-containing compounds.
Structure-Activity Relationship: A Comparative Perspective
A direct comparison of a morpholine versus a thiomorpholine derivative in an antimycobacterial assay provides valuable structure-activity relationship (SAR) insights. In a study on 2-(thiophen-2-yl) dihydroquinolines, the morpholine-containing analog exhibited significantly greater potency against M. tuberculosis H37Rv (MIC = 6.25 µg/ml) compared to its thiomorpholine counterpart (MIC = 25 µg/ml).[3] This suggests that in this particular chemical scaffold, the oxygen atom of the morpholine ring may be more favorable for biological activity than the sulfur atom of the thiomorpholine ring.
Experimental Protocols
1. GABAB Receptor Binding Assay (for Morpholinoacetic Acid Derivatives)
This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of a test compound for the GABAB receptor.
-
Materials:
-
Rat brain cortical membranes (source of GABAB receptors)
-
[3H]-GABA (radioligand)
-
Test compound (e.g., a morpholinoacetic acid derivative)
-
Baclofen (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare a suspension of rat brain cortical membranes in Tris-HCl buffer.
-
In a series of tubes, add a fixed concentration of [3H]-GABA, the membrane suspension, and varying concentrations of the test compound or baclofen.
-
Incubate the mixture at 4°C for a specified time (e.g., 20 minutes) to allow for binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
2. L-amino Acid Oxidase Activity Assay (for Thiomorpholinoacetic Acid Derivatives)
This protocol describes a general method to determine if a thiomorpholine derivative is a substrate for L-amino acid oxidase by monitoring hydrogen peroxide production.
-
Materials:
-
Purified L-amino acid oxidase (e.g., from snake venom)
-
Test compound (e.g., a thiomorpholinoacetic acid derivative)
-
L-leucine (positive control substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
-
-
Procedure:
-
Prepare a reaction mixture in phosphate buffer containing HRP and Amplex Red.
-
Add varying concentrations of the test compound or L-leucine to the wells of a 96-well microplate.
-
Initiate the reaction by adding L-amino acid oxidase to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The fluorescence is proportional to the amount of hydrogen peroxide produced.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the kinetic parameters (e.g., Km and Vmax) if the compound is a substrate.
-
Visualizing the Pathways
To better understand the biological context, the following diagrams illustrate a key signaling pathway and an experimental workflow.
References
A Comparative Guide to the Reactivity of Thiomorpholine and Morpholine for Researchers
For Immediate Publication
This guide offers a detailed comparison of the chemical reactivity of thiomorpholine and its oxygen analog, morpholine. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize these heterocyclic scaffolds. This document provides a side-by-side analysis of their fundamental properties and reactivity in common organic transformations, supported by experimental data and detailed protocols.
Introduction to Morpholine and Thiomorpholine
Morpholine, O(CH₂)₂NH, is a saturated six-membered heterocycle featuring both an amine and an ether functional group.[1][2][3] It is a colorless, hygroscopic liquid with a characteristic amine-like odor.[1] Morpholine and its derivatives are widely used in organic synthesis, as corrosion inhibitors, and are found in numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[3][4]
Thiomorpholine, S(CH₂)₂NH, is the sulfur analog of morpholine, where the oxygen atom is replaced by a sulfur atom.[3][5] It is also a colorless to light yellow liquid.[6] The presence of the sulfur atom imparts distinct chemical properties and reactivity, leading to a different profile of biological activity and application.[4][7] Thiomorpholine derivatives are explored for their potential as antihypertensive, antioxidant, and anticancer agents.[8]
Physicochemical Properties
A summary of the key physicochemical properties of morpholine and thiomorpholine is presented in Table 1. A notable difference is the higher boiling point and density of thiomorpholine, attributable to the larger sulfur atom. Furthermore, thiomorpholine is predicted to be slightly more basic than morpholine, as indicated by its higher pKa value.[6][9]
| Property | Morpholine | Thiomorpholine |
| Molecular Formula | C₄H₉NO | C₄H₉NS |
| Molar Mass | 87.12 g/mol | 103.19 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 129 °C | 169 °C |
| Density | 1.007 g/mL | 1.026 g/mL |
| pKa | 8.49 | 9.14 (Predicted) |
Comparative Reactivity
The primary difference in reactivity between morpholine and thiomorpholine stems from the different heteroatoms in the 4-position: oxygen versus sulfur.
Basicity and Nucleophilicity of the Nitrogen Atom
Both morpholine and thiomorpholine are secondary amines and thus act as bases and nucleophiles. The nitrogen atom in both molecules is the primary site for reactions such as alkylation and acylation. The pKa of morpholine's conjugate acid is 8.49, while the predicted pKa for thiomorpholine's conjugate acid is 9.14, suggesting that thiomorpholine is slightly more basic.[6][9] This can be attributed to the lower electronegativity of sulfur compared to oxygen, which results in a less pronounced electron-withdrawing inductive effect from the sulfur atom on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen in thiomorpholine is more available for protonation.
This difference in basicity also influences their nucleophilicity. Thiomorpholine is generally considered a better nucleophile than morpholine. This enhanced nucleophilicity can lead to faster reaction rates in nucleophilic substitution and addition reactions.
Reactivity at the Heteroatom (O vs. S)
The most significant difference in reactivity lies in the heteroatom at the 1-position. The ether linkage in morpholine is relatively inert to many chemical transformations. In contrast, the thioether in thiomorpholine is susceptible to oxidation. The sulfur atom can be readily oxidized to a sulfoxide and further to a sulfone, providing a route to a wider range of derivatives with different physicochemical properties.[2][10]
Key Chemical Transformations: A Comparative Overview
N-Alkylation
N-alkylation is a fundamental reaction for both morpholine and thiomorpholine, allowing for the introduction of various substituents on the nitrogen atom. The reaction typically proceeds via a nucleophilic substitution mechanism with an alkyl halide or other electrophile.
Table 2: Examples of N-Alkylation Reactions
| Heterocycle | Alkylating Agent | Base | Solvent | Product Yield | Reference |
| Morpholine | Propargyl bromide | K₂CO₃ | Acetone | High (not specified) | [11] |
| Morpholine | Allyl bromide | K₂CO₃ | Acetone | High (not specified) | [11] |
| Thiomorpholine | Alkyl halides | Et₃N | Not specified | Good (not specified) | [12] |
N-Acylation
N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides. This reaction is crucial for the synthesis of amides, which are prevalent in many biologically active molecules.
Similar to N-alkylation, the greater nucleophilicity of thiomorpholine would be expected to lead to faster acylation reactions compared to morpholine.
Table 3: Examples of N-Acylation Reactions
| Heterocycle | Acylating Agent | Base/Coupling Agent | Solvent | Product Yield | Reference |
| Morpholine | Ethyl acetate | Ionic liquid | - | Not specified | [13] |
| Morpholine | Acetic anhydride | Strong acid | Benzene/Toluene | >95% | [14] |
| Thiomorpholine | Furan-3-carboxylic acid | HOBt, EDC, DIPEA | DMF | Good (not specified) | [15] |
S-Oxidation of Thiomorpholine
A key reaction unique to thiomorpholine in this comparison is the oxidation of the sulfur atom. This allows for the synthesis of thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide (sulfone). These oxidized derivatives have altered polarity, hydrogen bonding capabilities, and metabolic stability, making them valuable in drug design.[2]
Table 4: Examples of S-Oxidation of Thiomorpholine
| Oxidizing Agent | Product | Conditions | Reference |
| m-CPBA | Thiomorpholine-1-oxide | Dichloromethane, 0 °C | [2] |
| H₂O₂ | Thiomorpholine-1-oxide | Not specified | [16] |
| Potassium permanganate | Thiomorpholine-1-oxide | Aqueous acetone or acetic acid, ice bath | [2] |
Experimental Protocols
General Protocol for N-Alkylation of Morpholine
This protocol is adapted from the N-alkylation of morpholine with propargyl or allyl bromide.[11]
Materials:
-
Morpholine
-
Alkyl halide (e.g., propargyl bromide or allyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add morpholine (0.06 mol).
-
Add acetone as a solvent.
-
Add potassium carbonate (0.06 mol).
-
Add an equimolar amount of the alkyl halide (0.06 mol).
-
Stir the reaction mixture magnetically at room temperature under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter off the potassium carbonate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary (e.g., by distillation or chromatography).
General Protocol for N-Acylation of Thiomorpholine
This protocol is a representative procedure for the amide coupling of thiomorpholine with a carboxylic acid.[15]
Materials:
-
Thiomorpholine
-
Carboxylic acid (e.g., furan-3-carboxylic acid)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (e.g., 1.25 mmol) in anhydrous DMF.
-
To the stirred solution, add HOBt (1.25 mmol) and EDC (1.25 mmol).
-
Add thiomorpholine (1.0 mmol) to the reaction mixture.
-
Add DIPEA (1.67 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide
This protocol describes the selective oxidation of thiomorpholine to its sulfoxide using m-CPBA.[2]
Materials:
-
Thiomorpholine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiomorpholine CAS#: 123-90-0 [m.chemicalbook.com]
- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 14. CN1283632C - Process for preparing N-acetyl morpholine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 2-Thiomorpholinoacetic Acid: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration for the validation of 2-thiomorpholinoacetic acid purity. By presenting supporting experimental data for a model compound, N-Acetylcysteine, which shares key structural features, this document offers an objective assessment of each method's performance.
Comparative Analysis of Purity Determination Methods
The purity of a chemical substance can be assessed using various analytical techniques, each with distinct principles, advantages, and limitations. Below is a summary of results obtained for a representative N-substituted amino acid, N-Acetylcysteine, using qNMR, HPLC, and Titration. These results are illustrative of what can be expected when analyzing a compound like this compound.
| Analytical Method | Purity (%) | Key Advantages | Key Limitations |
| Quantitative ¹H NMR (qNMR) | 99.2 ± 0.3 | - Provides structural confirmation and quantification simultaneously.- High precision and accuracy; primary analytical method.- Non-destructive.- Can quantify compounds without identical reference standards. | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate analysis in complex mixtures.- Requires a certified internal standard of known purity. |
| HPLC-UV (210 nm) | 99.5 | - High sensitivity for UV-active impurities.- Well-established and widely available.- High throughput for routine analysis. | - Requires a chromophore for detection.- Co-elution of impurities can lead to inaccurate results.- Purity is typically a relative area percentage, not an absolute measure unless all impurities are known and quantified. |
| Acid-Base Titration | 99.4 ± 0.2 | - High accuracy and precision for acidic or basic compounds.- Low cost and simple instrumentation.- Directly traceable to primary standards. | - Only quantifies acidic or basic functional groups.- Does not provide information on neutral impurities.- Less specific than chromatographic or spectroscopic methods. |
Experimental Protocols
Detailed methodologies are critical for achieving accurate and reproducible purity data. The following are representative protocols for the analysis of a thiomorpholine-based acetic acid using qNMR, HPLC, and titration.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of purity using qNMR with a certified internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents:
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Acid). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and the signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / m_analyte) × (m_IS / MW_IS) × Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for purity determination.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Solvent: Water/Acetonitrile (50:50, v/v).
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of sample solvent to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation:
-
Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Acid-Base Titration
This protocol describes the purity assessment of the acidic functionality of this compound.
-
Instrumentation:
-
Autotitrator or manual burette (Class A).
-
pH meter with a calibrated electrode.
-
-
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Solvent: Deionized water, recently boiled to remove CO₂.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a beaker.
-
Dissolve the sample in 50 mL of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.
-
The equivalence point is determined from the point of inflection of the titration curve.
-
-
Purity Calculation: Purity (%) = (V_eq × M_titrant × MW_analyte) / (m_sample) × 100 Where: V_eq = Volume of titrant at the equivalence point (L), M_titrant = Molarity of the titrant (mol/L), MW_analyte = Molecular weight of the analyte ( g/mol ), m_sample = mass of the sample (g).
Workflow and Pathway Visualizations
To ensure a comprehensive and robust validation of purity, employing orthogonal methods is highly recommended. This approach provides a high degree of confidence in the final purity assessment.
Caption: Workflow for purity validation using orthogonal analytical methods.
Caption: Logic of employing orthogonal methods for comprehensive purity analysis.
A Comparative Guide to the Biological Efficacy of Thiomorpholine and Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a critical decision in drug design and development. Both thiomorpholine and piperazine rings are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of clinically successful drugs.[1][2][3] This guide provides a comparative analysis of the biological efficacy of thiomorpholine and piperazine derivatives, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs.
Physicochemical Properties: A Tale of Two Heterocycles
The isosteric replacement of the oxygen atom in a morpholine ring with sulfur to form thiomorpholine, or the introduction of a second nitrogen atom to create piperazine, imparts distinct physicochemical properties that influence their biological activity, pharmacokinetic profiles, and potential toxicities.[1][4]
| Property | Thiomorpholine | Piperazine | Implication in Drug Design |
| Structure | Saturated six-membered ring with one sulfur and one nitrogen atom.[5] | Saturated six-membered ring with two nitrogen atoms at positions 1 and 4.[6] | The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, potentially improving membrane permeability.[1] The two nitrogen atoms in piperazine offer multiple points for substitution and hydrogen bonding.[4] |
| Basicity (pKa) | The nitrogen in thiomorpholine is basic. | The two nitrogens in piperazine make it a di-basic compound, often with two distinct pKa values. | Piperazine's basicity can enhance aqueous solubility and allows for the formation of salts, which can improve drug formulation.[4] |
| Conformation | Primarily adopts a chair conformation.[7] | Also favors a chair conformation. | The conformational rigidity of both rings can be advantageous for specific receptor binding. |
| Metabolism | The sulfur atom is a potential site for oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's activity and solubility.[7] | The nitrogens are sites for N-dealkylation and other metabolic transformations.[8] | The metabolic profile of each scaffold needs to be considered during lead optimization to ensure the desired pharmacokinetic properties. |
Comparative Biological Efficacy: Anticancer Activity
Both thiomorpholine and piperazine derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[1][9] The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, has emerged as a common target for derivatives of both scaffolds.[1][10]
Inhibition of Cancer Cell Growth (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiomorpholine and piperazine derivatives against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiomorpholine | M5 (methoxy-substituted morpholine derivative) | MDA-MB-231 (Breast) | 81.92 | [11] |
| M2 (morpholine derivative) | MDA-MB-231 (Breast) | 88.27 | [11] | |
| Thieno[2,3-d]pyrimidine derivative | NCI-60 panel | - | [12] | |
| Piperazine | Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [13][14] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [13][14] | |
| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 (Breast) | 5.55 | [5] | |
| Thiazolinylphenyl-piperazine 21-23 | MCF-7 (Breast) | <25 | [15] | |
| Quinoxalinyl–piperazine compound 30 | Various | - | [15] |
Inhibition of Kinase Activity (IC50 Values)
The inhibitory activity of thiomorpholine and piperazine derivatives against key kinases in the PI3K/Akt/mTOR pathway is presented below.
| Compound Class | Derivative | Kinase Target | IC50 (nM) | Reference |
| Thiomorpholine | ZSTK474 analog 6a | PI3Kα | 9.9 | [16] |
| ZSTK474 analog 6b | PI3Kα | 3.7 | [16] | |
| ZSTK474 analog 6n | PI3Kδ | 12.6 | [16] | |
| ZSTK474 analog 6o | PI3Kδ | 8.6 | [16] | |
| Piperazine | Pictilisib (GDC-0941) | PI3Kα | 525 | [17] |
| Pictilisib (GDC-0941) | mTOR | 48 | [17] |
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] Both thiomorpholine and piperazine derivatives have been developed to target key kinases within this pathway.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete cell culture medium
-
Test compounds (thiomorpholine or piperazine derivatives)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.[19][20]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Test compounds
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates (white, opaque for luminescence assays)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the diluted test compound or DMSO (for control). Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[19][20]
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[19]
-
Detection: Stop the kinase reaction and detect the product. For example, using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.[19]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anticancer compounds.[21][22][23]
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS or HBSS
-
Matrigel (optional)
-
Syringes and needles (e.g., 27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Test compound formulation
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).[24] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[22]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[21] Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.[9]
-
Treatment: When the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25] Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a set duration.[21]
-
Data Analysis: At the end of the study, compare the mean tumor volumes between the treated and control groups to determine the antitumor efficacy of the compound.
Conclusion
Both thiomorpholine and piperazine scaffolds are of significant interest in medicinal chemistry, offering versatile platforms for the development of novel therapeutics. The choice between these two heterocycles will depend on the specific therapeutic target, the desired physicochemical properties, and the overall drug design strategy. While piperazine derivatives have been more extensively explored in certain areas, such as CNS-active drugs and kinase inhibitors, thiomorpholine-containing compounds have shown considerable promise, particularly as anticancer and antidiabetic agents.[1][19] This guide provides a foundation for comparing these two important scaffolds, but further head-to-head studies of structurally analogous compounds will be crucial for a more definitive understanding of their relative biological efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. atcc.org [atcc.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 23. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 2-Thiomorpholinoacetic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] The incorporation of an acetic acid moiety at the 4-position of the thiomorpholine ring gives rise to 2-thiomorpholinoacetic acid and its derivatives, a class of compounds with significant potential in drug development. This guide provides a comparative structural analysis of key this compound derivatives, supported by experimental data and detailed protocols to aid in the design and synthesis of novel therapeutic agents.
Comparative Structural and Biological Data
The structural features and biological activities of this compound derivatives are highly dependent on the nature of the substituent at the carboxylic acid group. Here, we compare the parent acid, its ethyl ester, and a representative amide derivative.
| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Representative Biological Activity | IC50 Values (µM) |
| 2-(Thiomorpholin-4-yl)acetic acid | ![]() | C6H11NO2S | 161.22 | Precursor for further synthesis | Not Applicable |
| Ethyl 2-(thiomorpholin-4-yl)acetate | ![]() | C8H15NO2S | 189.28 | Intermediate in synthesis | Not Applicable |
| 2-(Thiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide | ![]() | C12H15N3O3S | 281.33 | Anticancer[1] | Varies with cell line (e.g., >50% inhibition at 25 µM)[1] |
Table 1: Comparison of Physicochemical Properties and Biological Activities.
Structural Insights from X-Ray Crystallography
The three-dimensional conformation of the thiomorpholine ring is a critical determinant of a molecule's biological activity. X-ray crystallography studies of thiomorpholine-containing compounds reveal that the six-membered ring typically adopts a stable chair conformation.[2]
| Parameter | 4-(4-Nitrophenyl)thiomorpholine[2] | 2-Methylsulfanyl-1-(thiomorpholin-4-yl)ethanone |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 10.339(3) | 15.0461(15) |
| b (Å) | 5.869(2) | 6.1525(6) |
| c (Å) | 16.921(5) | 10.4751(10) |
| β (°) | 107.89(3) | 107.581(6) |
| Thiomorpholine Ring Conformation | Chair | Chair |
Table 2: Representative Crystallographic Data for Thiomorpholine-Containing Compounds. The data presented here for related structures provide insight into the expected solid-state conformation of this compound derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation of this compound derivatives.
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| Ethyl 2-(thiomorpholin-4-yl)acetate | 1.25 (t, 3H, CH3), 2.70 (t, 4H, S-CH2), 2.90 (t, 4H, N-CH2), 3.20 (s, 2H, N-CH2-CO), 4.15 (q, 2H, O-CH2) | 14.2 (CH3), 27.9 (S-CH2), 54.5 (N-CH2), 60.5 (O-CH2), 61.8 (N-CH2-CO), 170.5 (C=O) | ~1735 (C=O, ester) |
| Representative N-Aryl Amide Derivative | 2.75 (t, 4H, S-CH2), 3.10 (t, 4H, N-CH2), 3.30 (s, 2H, N-CH2-CO), 7.0-8.5 (m, Ar-H), 9.5 (s, 1H, NH) | 27.8 (S-CH2), 54.2 (N-CH2), 62.5 (N-CH2-CO), 115-150 (Ar-C), 168.0 (C=O, amide) | ~3300 (N-H), ~1670 (C=O, amide) |
Table 3: Typical Spectroscopic Data for this compound Derivatives. Chemical shifts and vibrational frequencies can vary based on the specific substitution and solvent used.
Experimental Protocols
General Synthesis of Ethyl 2-(thiomorpholin-4-yl)acetate
A solution of thiomorpholine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as acetonitrile or THF is prepared in a round-bottom flask. Ethyl chloroacetate (1.1 eq) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.
X-Ray Crystallography
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., chloroform-d).[2] Data collection is typically performed on a diffractometer equipped with a microfocus X-ray source and a CMOS detector. The structure is solved by direct methods and refined by full-matrix least-squares on F2 using software packages such as SHELXTL.
In Vitro Anticancer Activity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The results are used to calculate the percentage of cell growth inhibition and the GI50 (concentration causing 50% growth inhibition) values.
Visualizing Synthesis and Potential Mechanisms
The following diagrams illustrate the general synthetic pathway for this compound derivatives and a hypothetical signaling pathway they might modulate based on observed anticancer activities.
Caption: General synthetic routes to this compound and its derivatives.
Caption: Hypothetical signaling pathway targeted by anticancer thiomorpholinoacetic acid derivatives.
References
A Comparative Guide to Linkers in Bioconjugation for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant of the efficacy, safety, and overall success of a bioconjugate. This guide provides a detailed comparison of common linker technologies, offering quantitative data, experimental methodologies, and visual aids to inform the rational design of bioconjugates such as antibody-drug conjugates (ADCs).
Introduction to Bioconjugation Linkers
Bioconjugation is the process of covalently linking two molecules, where at least one is a biomolecule.[1] The linker serves as the crucial bridge, influencing the stability, solubility, and pharmacokinetic properties of the final conjugate.[2][3] An ideal linker maintains a stable connection in systemic circulation while enabling the efficient release of a payload under specific physiological conditions.[1][2]
This comparison focuses on the key characteristics of different linker types, including their reaction chemistries, stability profiles, and the conditions required for payload release.
Comparative Analysis of Linker Performance
The choice of linker chemistry dictates the fundamental properties of the bioconjugate. The following tables summarize the performance of common linker types based on available data.
Table 1: Overview of Common Bioconjugation Linker Chemistries
| Linker Chemistry | Reactive Groups | Bond Formed | Key Advantages | Key Considerations |
| Amine-Reactive (NHS Ester) | N-Hydroxysuccinimide Ester + Amine | Amide | High reactivity, stable bond, well-established protocols.[4] | Susceptible to hydrolysis in aqueous solutions; potential for multiple lysine modifications leading to heterogeneity.[4] |
| Thiol-Reactive (Maleimide) | Maleimide + Thiol (Cysteine) | Thioether | High selectivity for thiols, fast reaction rates.[5][] | The thioether bond can be reversible via a retro-Michael reaction, especially in the presence of other thiols.[4][5] |
| Click Chemistry (e.g., CuAAC) | Azide + Alkyne | Triazole | High selectivity and efficiency, bioorthogonal, stable triazole linkage.[2][5] | Copper-catalyzed reactions may require the removal of cytotoxic copper; strain-promoted variants can avoid this.[4][5] |
| Diels-Alder Cycloaddition | Diene + Dienophile (e.g., Maleimide) | Cycloadduct | Fast and quantitative reaction in water; the resulting linkage can be more stable in serum than the corresponding thiol-maleimide adduct.[7] | Requires the incorporation of a diene or dienophile into the biomolecule or payload. |
Table 2: Comparative Stability of Cleavable and Non-Cleavable Linker Types in Plasma
It is important to note that direct comparisons of half-life across different studies can be challenging due to variations in the specific bioconjugate construct, experimental conditions, and analytical methods used.[8]
| Linker Type | Cleavage Mechanism | Typical Half-Life (t½) in Plasma | Key Features |
| Non-Cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Generally high (days) | High stability in circulation, lower off-target toxicity, no bystander effect.[9][10] |
| Protease-Cleavable (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B) | Moderately stable (can vary) | Designed for cleavage within the lysosome; can enable a bystander effect.[11][12][13] |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in acidic environments | Less stable, pH-dependent | Cleavage is triggered by the lower pH of endosomes and lysosomes.[10][12][13] A Val-Cit linker has been shown to be over 100 times more stable than a hydrazone linker in human plasma.[3] |
| Redox-Sensitive (e.g., Disulfide) | Reduction in a high glutathione environment | Variable stability | Cleavage occurs in the reducing environment of the cytosol.[10][12] Stability can be modulated by steric hindrance around the disulfide bond.[14] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linkers.
This protocol outlines the conjugation of a maleimide-containing linker to a protein with a free cysteine residue.[1]
Materials:
-
Protein with a free thiol group in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-linker reagent
-
Reducing agent (e.g., TCEP, if disulfide reduction is needed)
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed conjugation buffer to prevent oxidation of the thiol groups. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent via buffer exchange.[1]
-
Conjugation Reaction: Immediately before use, dissolve the maleimide-linker reagent in the reaction buffer. Add a 10- to 20-fold molar excess of the maleimide-linker to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][4]
-
Quenching: Add an excess of a thiol-containing compound (e.g., free cysteine) to react with any unreacted maleimide groups.[4]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.[5]
This assay evaluates the stability of the linker in plasma to predict its in vivo behavior.[8]
Objective: To determine the rate of payload deconjugation from a bioconjugate when incubated in plasma.
Methodology:
-
Incubation: The bioconjugate is incubated in plasma (e.g., human, rat) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).
-
Sample Analysis: At each time point, an aliquot of the plasma sample is taken. The amount of intact bioconjugate and released payload is quantified.
-
Quantification: A common method for quantification is affinity capture of the antibody portion of the conjugate, followed by analysis of the released payload using techniques like reverse-phase HPLC.[8]
-
Data Analysis: The percentage of intact bioconjugate is plotted over time to determine the half-life (t½) of the linker in plasma.
This assay is used to assess the potency of bioconjugates, such as ADCs, by measuring their effect on cell viability.[15]
Objective: To determine the concentration of the bioconjugate that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Seeding: Target cells are plated in a 96-well plate and incubated overnight to allow for cell attachment.[15]
-
Treatment: Serial dilutions of the bioconjugate and relevant controls (e.g., unconjugated antibody, free payload) are prepared in cell culture medium and added to the cells.
-
Incubation: The cells are incubated with the treatments for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Data Acquisition: The absorbance is read on a plate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against the logarithm of the bioconjugate concentration.
Visualizing Bioconjugation Concepts
Diagrams generated using Graphviz can help to visualize complex workflows and relationships in bioconjugation.
Caption: A generalized workflow for creating a bioconjugate.
Caption: Classification of bioconjugation linkers.
Caption: Mechanism of action for an antibody-drug conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. biotechinformers.com [biotechinformers.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. purepeg.com [purepeg.com]
- 14. njbio.com [njbio.com]
- 15. benchchem.com [benchchem.com]
In-Vitro Anticancer Potential of 2-Thiomorpholinoacetic Acid Derivatives: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in-vitro anticancer activity of novel 2-thiomorpholinoacetic acid derivatives. This guide provides an objective analysis of their performance against various cancer cell lines, comparing their efficacy to established anticancer agents. The document includes detailed experimental protocols and visual representations of key biological pathways and workflows to support further research and development in this promising area of oncology.
Comparative Cytotoxicity Analysis
A series of newly synthesized this compound amides were evaluated for their cytotoxic effects on human cancer cell lines, including lung carcinoma (A549), and their selectivity was assessed using a healthy murine fibroblast cell line (L929). The half-maximal inhibitory concentration (IC50) values were determined to quantify the anticancer potency of these compounds.
The results, summarized in the table below, demonstrate that several of the this compound derivatives exhibit significant cytotoxic activity against the A549 cancer cell line, with some compounds showing greater potency than the standard chemotherapeutic drug, Cisplatin. Notably, all tested derivatives displayed significantly lower toxicity towards the healthy L929 fibroblast cell line, indicating a favorable selectivity profile for cancer cells.
| Compound ID | R (Substitution) | A549 (Lung Cancer) IC50 [µM] | L929 (Healthy Fibroblast) IC50 [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH3 | 8.47 | >500 |
| 3f | 4-CH3 | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
Data sourced from a study on thiazolyl-thiomorpholine derivatives, which are structurally related to this compound amides and provide a relevant comparative framework.[1]
Experimental Protocols
The following protocols detail the methodologies used to assess the in-vitro efficacy of the this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the metabolic activity of cells as an indicator of their viability.
Materials:
-
Human cancer cell lines (e.g., A549) and a healthy control cell line (e.g., L929)
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the growth medium. The culture medium is then replaced with medium containing various concentrations of the test compounds. Control wells should include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like cisplatin).[2]
-
Incubation: The plates are incubated for 48-72 hours.[2]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[1][2]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and growth. Several thiomorpholine derivatives have been investigated as potential inhibitors of this pathway.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow for In-Vitro Cytotoxicity Testing
The following diagram illustrates the key steps involved in the in-vitro evaluation of this compound derivatives.
Caption: Workflow for determining the in-vitro cytotoxicity of test compounds.
References
A Comparative Guide to Antibody Conjugation: Evaluating Cross-Reactivity with 2-Thiomorpholinoacetic Acid and Alternatives
For researchers, scientists, and drug development professionals, the specificity of conjugated antibodies is paramount for the accuracy and reproducibility of experimental results and the safety and efficacy of therapeutic agents. This guide provides a comprehensive overview of antibody cross-reactivity, with a focus on antibodies conjugated using 2-Thiomorpholinoacetic acid and a comparison with alternative conjugation strategies. We will delve into the underlying principles of cross-reactivity, present experimental data for comparing different conjugation methods, and provide detailed protocols for assessing the cross-reactivity of your conjugated antibodies.
Understanding Antibody Cross-Reactivity
Cross-reactivity is the phenomenon where an antibody binds to an unintended antigen that is structurally similar to the target antigen.[1][2] This can lead to false-positive signals in immunoassays, off-target toxicity in therapeutic applications, and a general lack of specificity. In the context of conjugated antibodies, the conjugation process itself can sometimes influence cross-reactivity by altering the antibody's conformation or introducing new epitopes.
The choice of conjugation chemistry plays a crucial role in the homogeneity and stability of the final product, which can in turn affect its cross-reactivity profile.[3][4] Site-specific conjugation methods are generally preferred as they yield a more homogeneous product with a defined drug-to-antibody ratio (DAR), which can lead to more predictable behavior and potentially lower cross-reactivity compared to random conjugation methods.[5][6]
Comparison of Antibody Conjugation Chemistries
| Conjugation Strategy | Target Residue(s) | Key Advantages | Potential Considerations for Cross-Reactivity |
| Thiol-Reactive (e.g., Maleimide, this compound derivatives) | Native or engineered Cysteine | Site-specific conjugation possible with engineered cysteines, leading to homogeneous products.[3] | Partial reduction of native disulfides can lead to heterogeneity. The stability of the resulting bond (e.g., thiosuccinimide from maleimide) can be a concern, with potential for payload deconjugation and off-target effects.[7] |
| Amine-Reactive (e.g., NHS esters) | Lysine | Abundant and accessible residues. | Random conjugation leads to a heterogeneous mixture of products with varying DARs and conjugation sites, which can potentially increase the risk of neo-epitope formation and altered binding characteristics.[8] |
| Glycan-Mediated | Conserved N-glycans in the Fc region | Site-specific and results in a homogeneous product. The conjugation site is distant from the antigen-binding regions.[9][10] | Requires enzymatic remodeling of the glycan, which adds complexity to the process. |
| Unnatural Amino Acid Incorporation | Genetically encoded unnatural amino acid | Highly site-specific, allowing for precise control over the conjugation site and DAR.[5][9] | Requires cell line engineering and can be a more complex and costly process. |
| Enzymatic Ligation (e.g., Transglutaminase) | Engineered glutamine or lysine tags | Highly site-specific and can be performed under mild conditions.[9][10] | Requires the introduction of a recognition tag into the antibody sequence. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine and compare the cross-reactivity of conjugated antibodies, a combination of in silico and in vitro methods is recommended.
In Silico Analysis: Sequence Homology Assessment
A preliminary assessment of potential cross-reactivity can be performed by analyzing the sequence homology of the target antigen with other proteins.
-
Protocol:
-
Obtain the amino acid sequence of the immunogen used to generate the antibody.
-
Utilize the NCBI BLAST (Basic Local Alignment Search Tool) to perform a protein-protein BLAST (blastp).[1][11]
-
Compare the immunogen sequence against a database of proteins from the species of interest.
-
Analyze the results for proteins with high sequence similarity to the immunogen. A sequence homology of over 85% is often considered a strong indicator of potential cross-reactivity.[2][11]
-
In Vitro Analysis: Dot Blot Assay
A dot blot is a straightforward method to screen for cross-reactivity against a panel of purified proteins.[12]
-
Materials:
-
Nitrocellulose or PVDF membrane
-
Purified target antigen (positive control)
-
A panel of potentially cross-reactive proteins
-
Conjugated antibody to be tested
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (e.g., TBST)
-
Appropriate detection reagents (e.g., secondary antibody conjugated to HRP or a fluorescent dye)
-
Chemiluminescence or fluorescence imaging system
-
-
Protocol:
-
Spot 1-2 µL of each purified protein (at a concentration of 0.1-1 mg/mL) onto the membrane and allow it to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the conjugated antibody (at its recommended working concentration) for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer for 5 minutes each.
-
Incubate with the appropriate detection reagent according to the manufacturer's instructions.
-
Wash the membrane as in step 4.
-
Image the membrane using the appropriate imaging system.
-
Analysis: A strong signal at the location of the target antigen and minimal to no signal for the other proteins indicates high specificity and low cross-reactivity.
-
In Vitro Analysis: Immunofluorescence (IF) or Immunohistochemistry (IHC)
Testing the conjugated antibody on cells or tissues known to express or not express the target antigen is a crucial validation step.
-
Protocol:
-
Prepare cells or tissue sections that are known to be positive and negative for the target antigen.
-
Fix and permeabilize the samples as required.
-
Block non-specific binding sites.
-
Incubate the samples with the conjugated antibody at its optimal dilution.
-
Wash the samples to remove unbound antibody.
-
If the conjugate is not directly labeled with a fluorophore, incubate with a labeled secondary antibody.
-
Mount the samples and visualize them using a fluorescence or light microscope.
-
Analysis: Specific staining should only be observed in the antigen-positive samples. Any staining in the negative control samples may indicate cross-reactivity.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a conjugated antibody.
Caption: Workflow for assessing antibody cross-reactivity.
By following a systematic approach that combines in silico prediction with robust in vitro validation, researchers can confidently assess the cross-reactivity of their conjugated antibodies, ensuring the reliability and specificity of their experimental and therapeutic applications.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues [mdpi.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
Benchmarking 2-Thiomorpholinoacetic Acid: A Comparative Guide to Chemical Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective comparison of the theoretical potential of 2-Thiomorpholinoacetic acid as a novel linker against established linker technologies, supported by experimental data for the known linkers.
While this compound is not a widely documented chemical linker in existing literature, its structure, featuring a secondary amine within the thiomorpholine ring and a terminal carboxylic acid, presents a hypothetical platform for bioconjugation. This guide will explore its potential conjugation chemistries and benchmark them against the performance of well-known linkers.
Comparative Analysis of Linker Technologies
The ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct advantages and mechanisms of action.
| Linker Type | Linkage Formed | Stability in Circulation | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| This compound (Hypothetical) | Amide | High (theoretically) | Non-cleavable (amide bond) | High stability, potentially low off-target toxicity. | Payload release depends on lysosomal degradation of the entire conjugate. |
| Hydrazone | Hydrazone | Moderate | Acid-labile (cleaved at low pH) | Effective in acidic tumor microenvironments or endosomes. | Susceptible to hydrolysis at physiological pH, potential for premature release.[1][2] |
| Disulfide | Disulfide | Moderate | Reduction (cleaved by glutathione) | Exploits higher intracellular glutathione concentrations in tumors. | Can be unstable in plasma, leading to premature payload release.[1][2] |
| Peptide (e.g., Val-Cit) | Amide | High | Enzymatic (cleaved by proteases like Cathepsin B) | High plasma stability and specific release in lysosomes.[3][4] | Efficacy can be dependent on protease expression levels in target cells. |
| Thioether (e.g., from Maleimide) | Thioether | High | Non-cleavable | High stability in circulation, leading to a wider therapeutic window.[1] | Payload is released after lysosomal degradation of the antibody.[1] |
| β-glucuronide | Glycosidic | High | Enzymatic (cleaved by β-glucuronidase) | Highly stable in plasma, specific release in tumor environments with high β-glucuronidase activity.[1][4] | Dependent on the presence of the specific enzyme for payload release. |
Proposed Conjugation and Release Mechanism of this compound
The carboxylic acid moiety of this compound could be activated to form a stable amide bond with a primary amine on a biomolecule, such as the lysine residues on an antibody. The secondary amine within the thiomorpholine ring could potentially be used for further modification or to attach a payload. As a non-cleavable linker, the release of the payload would rely on the complete degradation of the antibody-linker conjugate within the lysosome of the target cell.
Figure 1: Proposed conjugation and payload release pathway for a this compound-based ADC.
Experimental Protocols
To empirically evaluate the performance of a novel linker like this compound, a series of standardized experiments are required.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma.
Materials:
-
Bioconjugate (e.g., ADC)
-
Control antibody and free payload
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate the bioconjugate in plasma at 37°C at a final concentration of 100 µg/mL.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the plasma samples.
-
To precipitate proteins, add 3 volumes of cold acetonitrile to each plasma aliquot.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.
-
Analyze the protein pellet (resuspended in PBS) or a separate set of plasma samples to quantify the amount of intact conjugate, for example by ELISA.
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time to determine the stability profile and calculate the half-life (t½) in plasma.
Protocol 2: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination
Objective: To assess the efficiency of the conjugation reaction and determine the average number of payload molecules conjugated to each antibody.
Materials:
-
Antibody
-
Activated linker-payload construct
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
React the antibody with the activated linker-payload at various molar ratios in the conjugation buffer.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the resulting conjugate using a SEC column to remove unconjugated payload and linker.
-
Determine the protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the payload concentration using UV-Vis spectrophotometry at a wavelength where the payload absorbs and the antibody does not.
-
Calculate the average DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.
-
For a more detailed analysis of the DAR distribution, use HIC-HPLC or mass spectrometry.
Figure 2: General experimental workflow for bioconjugation and determination of the drug-to-antibody ratio (DAR).
Conclusion
The rational design of bioconjugates relies heavily on the judicious selection of a chemical linker. While established linkers offer a range of properties suited for various applications, the exploration of novel scaffolds is crucial for advancing the field. Based on its chemical structure, this compound presents a plausible, yet unproven, candidate for a stable, non-cleavable linker. The true potential of this and other novel linkers can only be ascertained through rigorous experimental evaluation of their stability, conjugation efficiency, and ultimately, their in vitro and in vivo performance. The protocols and comparative data presented in this guide offer a framework for such investigations, enabling researchers to make informed decisions in the development of next-generation bioconjugates.
References
- 1. The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Thiomorpholinoacetic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Thiomorpholinoacetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its primary functional groups: the thiomorpholine ring and the carboxylic acid moiety. It is crucial to handle this compound as a hazardous waste stream.
Hazard Profile and Personal Protective Equipment (PPE)
Based on the properties of thiomorpholine and carboxylic acids, this compound should be presumed to be a hazardous substance.[1][2] Thiomorpholine is known to cause severe skin burns and eye damage and may be corrosive to metals.[1][2] Carboxylic acids, while often weak acids, can also be corrosive.[3][4] The combination of these functional groups necessitates stringent safety precautions.
Summary of Potential Hazards
| Hazard Category | Potential Risk | Source of Hazard |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] | Thiomorpholine and Carboxylic Acid functional groups.[1][3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] | Thiomorpholine and Carboxylic Acid functional groups.[1][3] |
| Corrosive to Metals | May be corrosive to metals.[1] | Thiomorpholine functional group.[1] |
| Reactivity | Reacts with bases, and may produce flammable/toxic gases with certain reagents (e.g., cyanides, sulfides).[3] | Carboxylic Acid functional group.[3] |
Mandatory Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following PPE:
-
Eye Protection : Chemical splash goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection : A lab coat or a chemical-resistant apron.
-
Respiratory Protection : All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
Step 1: Waste Classification
Classify all waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, paper towels), as hazardous chemical waste.
Step 2: Waste Segregation and Collection
-
Solid Waste : Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste : For solutions containing this compound, use a separate, clearly labeled, and compatible hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility has been verified.[6]
Step 3: Container Labeling
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A clear description of the contents (e.g., "Solid waste contaminated with this compound").
-
The appropriate hazard pictograms (e.g., Corrosive).
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access.
-
Wear Appropriate PPE : Before cleaning the spill, don the required personal protective equipment.
-
Contain and Absorb : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a universal absorbent pad.[1]
-
Collect and Dispose : Carefully collect the absorbed material and any contaminated solids and place them into a sealed, labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the waste in accordance with all local, state, and federal regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 2-Thiomorpholinoacetic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 2-Thiomorpholinoacetic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Summary
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Irritant: May cause respiratory irritation.[2]
-
Harmful: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Combustible: Presents a fire hazard when exposed to heat or flame.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent personal exposure. The following table summarizes the required equipment.
| Protection Level | Personal Protective Equipment (PPE) | Specifications |
| Primary Engineering Control | Chemical Fume Hood | Work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation of vapors.[6][7] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[5][8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves should be worn.[8][9] Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Chemical-Resistant Apron or Lab Coat | A complete suit or a chemical-resistant apron over a lab coat is necessary to protect against skin contact.[8][9] |
| Respiratory Protection | Respirator (if necessary) | If working outside of a fume hood or if there is a risk of inhalation, a full-face respirator with appropriate cartridges (e.g., ABEK) should be used.[5][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
- Verify that the chemical fume hood is functioning correctly.[6]
- Assemble all necessary equipment and reagents within the fume hood before starting.
- Prepare a spill kit with appropriate neutralizing agents (e.g., sodium bicarbonate for acidic compounds) and absorbent materials like sand or vermiculite.[5][7]
2. Handling and Use:
- Don all required PPE as outlined in the table above.
- Conduct all manipulations of this compound within the chemical fume hood.[6]
- When transferring the chemical, use a bottle carrier to prevent accidental drops.[7]
- Avoid heating the substance, as it may lead to the release of toxic fumes and violent rupture of containers.[4]
- Keep the container tightly closed when not in use.[1][5]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[5]
- Decontaminate all equipment and the work area within the fume hood.
- Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Neutralization (if applicable and safe):
- For small spills, neutralization with a suitable dilute base may be an option before absorption. However, this should only be performed by trained personnel.
3. Final Disposal:
- Dispose of the hazardous waste through an authorized waste disposal company.[4][10]
- Follow all local, regional, and national regulations for chemical waste disposal.[11]
- Decontaminate empty containers before disposal.[4]
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 6. safeti.com [safeti.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. sc.edu [sc.edu]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



